molecular formula C6H9NO B3113235 3-Hydroxycyclopentanecarbonitrile CAS No. 194534-83-3

3-Hydroxycyclopentanecarbonitrile

Cat. No.: B3113235
CAS No.: 194534-83-3
M. Wt: 111.14 g/mol
InChI Key: CBYFMEDJHNTXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxycyclopentanecarbonitrile (C6H9NO) is a versatile cyclopentane-based building block specifically designed for advanced pharmaceutical and organic synthesis research. This compound features both a hydroxy group and a nitrile moiety on its cyclopentane ring, making it a valuable chiral synthon for constructing more complex molecular architectures. The nitrile functional group can be readily converted into other important functionalities, such as carboxylic acids, amides, or amines, while the hydroxy group offers a handle for further derivatization through oxidation or etherification. This dual functionality makes 3-Hydroxycyclopentanecarbonitrile particularly useful in medicinal chemistry for the development of novel active compounds, and in materials science as a precursor for specialty polymers. The compound is offered with high purity and is intended for use in research and development laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFMEDJHNTXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194534-83-3
Record name 3-hydroxycyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of the Hydroxycyclopentanecarbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Physical Properties of Hydroxycyclopentanecarbonitriles for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the cyclopentane ring serves as a valuable scaffold. Its non-planar, conformationally flexible nature allows for the precise spatial arrangement of functional groups, enabling tailored interactions with biological targets. When substituted with reactive moieties like hydroxyl (-OH) and nitrile (-C≡N) groups, the resulting hydroxycyclopentanecarbonitrile framework becomes a highly versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents.[1][2][3]

This guide provides a comprehensive technical overview of the chemical and physical properties of hydroxycyclopentanecarbonitriles. It is crucial to recognize that the position of the hydroxyl group on the cyclopentane ring gives rise to distinct isomers (e.g., 1-hydroxy, 2-hydroxy, and 3-hydroxy), each with unique properties. Due to the greater availability of published data for 1-hydroxycyclopentanecarbonitrile (also known as cyclopentanone cyanohydrin), this isomer will be the primary focus. However, this guide will also incorporate available data on other isomers to provide a broader context for researchers.

This document is designed for professionals in the fields of chemical research and drug development, offering insights into the synthesis, characterization, and potential applications of these important chemical intermediates.

Part 1: Physicochemical and Structural Properties

The interplay between the alicyclic cyclopentane ring and the polar hydroxyl and nitrile functional groups dictates the physicochemical behavior of these molecules. These properties are fundamental to designing synthetic routes, developing purification strategies, and understanding the potential for these molecules to serve as pharmacophores.

Core Structural Features

The defining characteristics of hydroxycyclopentanecarbonitriles are:

  • Cyclopentane Ring: Provides a three-dimensional, flexible scaffold.

  • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing polarity and solubility in protic solvents.[4]

  • Nitrile Group (-C≡N): A strong electron-withdrawing group and a hydrogen bond acceptor, it contributes to the molecule's polarity and serves as a versatile synthetic handle for transformation into amines, amides, or carboxylic acids.[4]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties primarily for 1-Hydroxycyclopentanecarbonitrile (CAS No. 5117-85-1), the most extensively characterized isomer.

PropertyValue for 1-HydroxycyclopentanecarbonitrileData Source(s)
CAS Number 5117-85-1[4][5]
Molecular Formula C₆H₉NO[3][4][5]
Molecular Weight 111.14 g/mol [4][5]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 246.4 °C at 760 mmHg[2][6]
Density 1.1 ± 0.1 g/cm³[2][4]
Refractive Index 1.491 - 1.492[2][4]
Flash Point 102.8 °C[2][6]
Solubility Soluble in polar protic and aprotic solvents.[4][3][4]
LogP (Water-Octanol) -0.27[4]

Note: Data for 2- and 3-hydroxy isomers are not as readily available in consolidated sources. Researchers should consult specialized chemical databases for any specific isomers of interest, such as 2-Hydroxycyclopentanecarbonitrile (CAS 57836-12-1)[7] or cis-3-Hydroxycyclopentanecarbonitrile (CAS 1821815-01-3)[8].

Part 2: Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount in chemical synthesis. The distinct functional groups of hydroxycyclopentanecarbonitriles give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and effective method for confirming the presence of the key functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.[4]

  • C≡N Stretch: A sharp, medium-to-strong intensity peak should appear around 2250 cm⁻¹, which is a distinctive marker for the nitrile group.[4]

  • C-H Stretch: Aliphatic C-H stretching from the cyclopentane ring will be observed in the 2800-3000 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of the molecule.

  • ¹H NMR:

    • Cyclopentane Protons: The methylene protons on the cyclopentane ring will typically appear as complex multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm.[4] The exact chemical shifts and coupling patterns will depend on the isomer and its stereochemistry.

    • Hydroxyl Proton: The proton of the -OH group usually appears as a broad singlet that can range from 3-5 ppm.[4] Its chemical shift is highly dependent on solvent and concentration, and it may exchange with D₂O.

  • ¹³C NMR:

    • Nitrile Carbon: The carbon of the C≡N group is highly characteristic and appears in the 115-120 ppm range.[4]

    • Cyclopentane Carbons: The carbons of the cyclopentane ring will resonate in the typical aliphatic region of 20-80 ppm.[4] The carbon atom bearing the hydroxyl group will be shifted downfield compared to the other ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 1-Hydroxycyclopentanecarbonitrile, the molecular ion peak (M⁺) would be observed at an m/z of 111, corresponding to its molecular weight.[4]

Part 3: Synthesis, Reactivity, and Experimental Protocols

As a versatile intermediate, understanding the synthesis and reactivity of hydroxycyclopentanecarbonitriles is critical for their application in multi-step synthetic campaigns.

Synthesis: The Cyanohydrin Reaction

The most direct route to 1-hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide source to cyclopentanone. This classic cyanohydrin formation is a robust and well-established reaction.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Product Cyclopentanone Cyclopentanone Reaction Nucleophilic Addition (Acid or Base Catalyzed) Cyclopentanone->Reaction Cyanide Cyanide Source (e.g., NaCN, KCN, TMSCN) Cyanide->Reaction Product 1-Hydroxycyclopentanecarbonitrile Reaction->Product Formation of Cyanohydrin

Caption: Synthetic workflow for 1-Hydroxycyclopentanecarbonitrile.

Experimental Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

This protocol is a generalized procedure based on established chemical principles for cyanohydrin formation.[1] Caution: This reaction involves highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Cyclopentanone

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Glacial Acetic Acid or Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Dissolve cyclopentanone (1.0 eq) in a suitable organic solvent (e.g., diethyl ether).

  • Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water and add it to the reaction flask.

  • Acidification: Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add glacial acetic acid (1.1 eq) or dilute HCl dropwise from the addition funnel over 30-60 minutes. The slow addition is crucial to control the exotherm and the in-situ generation of hydrogen cyanide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the cyclopentanone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Utility

The dual functionality of hydroxycyclopentanecarbonitriles makes them powerful intermediates.

G cluster_nitrile Nitrile Group Reactions cluster_hydroxyl Hydroxyl Group Reactions center_node Hydroxycyclopentanecarbonitrile Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) --> Aminomethyl alcohol center_node->Amine Acid Acid/Base Hydrolysis --> Hydroxy-carboxylic acid center_node->Acid Ester Esterification (Acyl Chloride, Acid) --> Ester derivative center_node->Ester Ether Etherification (Williamson Synthesis) --> Ether derivative center_node->Ether Protect Protection (e.g., TBDMSCl) --> Protected alcohol center_node->Protect

Caption: Key reaction pathways for hydroxycyclopentanecarbonitriles.

This reactivity allows for the scaffold to be elaborated into a wide range of more complex structures, which is a key reason for its use in the synthesis of pharmaceutical compounds and other fine chemicals.[2][3]

Part 4: Safety, Handling, and Storage

Given the nature of the functional groups, proper handling of hydroxycyclopentanecarbonitriles is essential.

  • Toxicity: Nitrile-containing compounds should always be handled with care due to their potential to be toxic.[3] They can cause irritation to the skin, eyes, and respiratory tract.[9] Ingestion or inhalation can be harmful.[9][10]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[9][11] Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile rubber), must be worn.[9][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]

  • Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Hydroxycyclopentanecarbonitriles, particularly the 1-hydroxy isomer, are well-characterized and synthetically accessible building blocks. Their unique combination of a conformationally flexible alicyclic ring and two versatile functional groups provides a robust platform for the development of novel molecules in the pharmaceutical and materials science sectors.[2] The synthetic pathways originating from this scaffold lead to diverse molecular classes, including amino alcohols, hydroxy acids, and more complex heterocyclic systems.

Future research will likely focus on developing stereoselective syntheses of the 2- and 3-hydroxy isomers, thereby expanding the toolbox of available scaffolds for drug discovery. As our understanding of structure-activity relationships grows, the strategic use of these conformationally defined intermediates will continue to be a cornerstone of modern organic synthesis.

References

  • Exposome-Explorer. (2005, October 9). Material Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxocyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China Cyclopentanecarbonitrile,1-hydroxy manufacturer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclopentane-1-carbonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

Stereochemistry and isomerism of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Isomerism of 3-Hydroxycyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive examination of the stereochemical landscape of 3-Hydroxycyclopentanecarbonitrile. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its isomerism, the classification of its stereoisomers, and the critical analytical methodologies for their separation and characterization. By integrating foundational theory with practical, field-proven protocols, this guide serves as an essential resource for understanding and manipulating the stereochemistry of this important chemical scaffold.

Foundational Stereochemical Analysis

3-Hydroxycyclopentanecarbonitrile is a substituted cyclopentane ring possessing two stereogenic centers, also known as chiral centers. The three-dimensional arrangement of the substituent groups—hydroxyl (-OH) and nitrile (-CN)—around these centers dictates the molecule's stereoisomeric forms. The carbon atoms at position 1 (bonded to the nitrile group) and position 3 (bonded to the hydroxyl group) are the stereocenters.

The presence of 'n' distinct chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers. For 3-Hydroxycyclopentanecarbonitrile, with n=2, there are a total of four possible stereoisomers .

These four isomers can be classified into two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2] Furthermore, any stereoisomer that is not an enantiomer of another is considered a diastereomer.[1][3] In cyclic systems like this, diastereomers are often distinguished by cis and trans configurations, which describe the relative orientation of substituents on the ring.[4]

  • Cis isomers : The hydroxyl and nitrile groups are on the same side of the cyclopentane ring.

  • Trans isomers : The hydroxyl and nitrile groups are on opposite sides of the cyclopentane ring.

The four stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) convention for each chiral center.

Systematic Name Configuration Isomeric Relationship
(1R,3S)-3-HydroxycyclopentanecarbonitrilecisEnantiomer of (1S,3R)
(1S,3R)-3-HydroxycyclopentanecarbonitrilecisEnantiomer of (1R,3S)
(1R,3R)-3-HydroxycyclopentanecarbonitriletransEnantiomer of (1S,3S)
(1S,3S)-3-HydroxycyclopentanecarbonitriletransEnantiomer of (1R,3R)

Any cis isomer is a diastereomer of any trans isomer. For example, (1R,3S) and (1R,3R) are diastereomers.

G cluster_cis cis Isomers (Diastereomers of trans) cluster_trans trans Isomers (Diastereomers of cis) cis_1R3S (1R,3S) cis_1S3R (1S,3R) cis_1R3S->cis_1S3R Enantiomers trans_1R3R (1R,3R) cis_1R3S->trans_1R3R Diastereomers trans_1S3S (1S,3S) cis_1R3S->trans_1S3S Diastereomers cis_1S3R->trans_1R3R Diastereomers cis_1S3R->trans_1S3S Diastereomers trans_1R3R->trans_1S3S Enantiomers

Stereoisomeric relationships of 3-Hydroxycyclopentanecarbonitrile.

The Criticality of Stereochemistry in Drug Development

In pharmaceutical sciences, the specific stereochemistry of a molecule is paramount. Enantiomers of a chiral drug, despite having identical physical properties in an achiral environment, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles in the chiral environment of the human body.[5] One enantiomer may be therapeutically active, while its mirror image could be inactive or, in some cases, responsible for adverse effects.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly recommend that only the active enantiomer of a chiral drug be brought to market.[6] This necessitates robust methods for the separation and analysis of all stereoisomers.

Analytical Methodologies for Isomer Separation and Characterization

A multi-step analytical approach is required to separate and identify all four stereoisomers of 3-Hydroxycyclopentanecarbonitrile. The strategy involves first separating the diastereomeric pairs (cis from trans) and then resolving each pair of enantiomers.

G start Mixture of 4 Stereoisomers ((1R,3S), (1S,3R), (1R,3R), (1S,3S)) achiral_sep Step 1: Diastereomer Separation (Standard Chromatography, e.g., Silica Gel) start->achiral_sep cis_racemate cis Racemate ((1R,3S) + (1S,3R)) achiral_sep->cis_racemate trans_racemate trans Racemate ((1R,3R) + (1S,3S)) achiral_sep->trans_racemate chiral_sep1 Step 2a: Enantiomer Resolution (Chiral HPLC) cis_racemate->chiral_sep1 chiral_sep2 Step 2b: Enantiomer Resolution (Chiral HPLC) trans_racemate->chiral_sep2 iso1 (1R,3S) chiral_sep1->iso1 iso2 (1S,3R) chiral_sep1->iso2 iso3 (1R,3R) chiral_sep2->iso3 iso4 (1S,3S) chiral_sep2->iso4 nmr_confirm Step 3: Structural Confirmation (NMR Spectroscopy) iso1->nmr_confirm iso2->nmr_confirm iso3->nmr_confirm iso4->nmr_confirm

Workflow for the separation and characterization of stereoisomers.
Separation of Diastereomers (cis vs. trans)

Diastereomers have different physical and chemical properties, such as boiling points, melting points, and solubility.[4] This distinction allows for their separation using standard, achiral laboratory techniques.

  • Technique: Flash column chromatography on a standard stationary phase like silica gel is the most common and effective method.

  • Causality: The cis and trans isomers will have different dipole moments and steric profiles, leading to differential interaction with the polar silica surface. This results in different retention times (Rf values), enabling their separation.

Resolution of Enantiomers

Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging.[2] Direct resolution requires the introduction of a chiral environment.

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for analytical and preparative separation of enantiomers.[5][7]

  • Causality: Chiral HPLC utilizes a chiral stationary phase (CSP). The enantiomers in the racemic mixture form transient, diastereomeric complexes with the CSP.[2] Because these diastereomeric complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, resulting in separation.

  • Column Selection:

    • Choose a set of screening columns with different CSPs. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a common starting point.[5]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v).

    • Inject the racemic mixture (e.g., the isolated cis pair) onto the column.

    • If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) or its percentage.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

    • Screen mobile phases such as Acetonitrile/Water or Methanol/Water with various buffers.

  • Optimization:

    • Once baseline separation is achieved, optimize the flow rate, temperature, and mobile phase composition to improve resolution and reduce run time.

  • System Validation:

    • Inject an authentic, enantiopure standard (if available) to confirm the elution order of the (R,S) and (S,R) enantiomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and relative stereochemistry of the isolated isomers.[8]

  • Distinguishing Diastereomers (cis vs. trans):

    • ¹H NMR spectroscopy is highly effective for differentiating cis and trans isomers.[8][9]

    • Causality: The spatial relationship between protons, particularly the protons on C1 and C3, is different in cis and trans isomers. This difference manifests in the magnitude of the spin-spin coupling constant (³JHH). According to the Karplus relationship, the coupling constant depends on the dihedral angle between the protons. The cis and trans isomers will have different dihedral angles and thus different, characteristic coupling constants, as well as distinct chemical shifts for the ring protons.[10]

  • Distinguishing Enantiomers:

    • In a standard achiral NMR solvent (e.g., CDCl₃), enantiomers are indistinguishable as they produce identical spectra.[8]

    • To differentiate them, a chiral environment must be created within the NMR tube. This is achieved using two primary methods:

      • Chiral Solvating Agents (CSAs): Adding a chiral agent to the NMR sample can induce small chemical shift differences between the signals of the two enantiomers due to the formation of transient, diastereomeric solvate complexes.

      • Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiopure CDA, such as Mosher's acid chloride, to form a covalent mixture of diastereomers.[8] These newly formed diastereomers will have distinct and separable signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification.[11]

Conclusion

The stereochemistry of 3-Hydroxycyclopentanecarbonitrile gives rise to a family of four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. For professionals in drug discovery and development, a thorough understanding and characterization of each of these isomers is not merely an academic exercise but a regulatory and scientific necessity. The strategic application of a workflow combining achiral chromatography for diastereomer separation, chiral HPLC for enantiomeric resolution, and NMR spectroscopy for structural elucidation provides a robust framework for isolating and validating the stereochemical integrity of each unique molecular entity. This foundational knowledge is critical for advancing a compound from a chemical scaffold to a potential therapeutic agent.

References

  • ChemScene. (n.d.). (R)-3-Cyclopentyl-3-hydroxypropanenitrile. Retrieved from ChemScene website.[12]

  • ChemicalBook. (n.d.). Cis-3-Hydroxycyclopentanecarbonitrile CAS#: 1821815-01-3. Retrieved from ChemicalBook website.[13]

  • Jagiellońskie Centrum Innowacji. (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Elsevier Ltd.[14]

  • CymitQuimica. (n.d.). CAS 5117-85-1: 1-Hydroxycyclopentanecarbonitrile. Retrieved from CymitQuimica website.[15]

  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile. Retrieved from LookChem website.[16]

  • PubChem. (n.d.). 3-Oxocyclopentanecarbonitrile. National Center for Biotechnology Information.[17]

  • ResearchGate. (2021). Preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone.[18]

  • Smolecule. (2023). Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1.[19]

  • Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.[1]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Science and Technology.[6]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.[8]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.[9]

  • SlideShare. (n.d.). Stereochemistry and biological activity of drugs.[3]

  • PubChem. (n.d.). 1-Hydroxycyclopentanecarbonitrile. National Center for Biotechnology Information.[20]

  • Royal Society of Chemistry. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.[21]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.[2]

  • PubChem. (n.d.). 3-Cyclopentyl-3-hydroxypropanenitrile. National Center for Biotechnology Information.[22]

  • Confident Chemistry. (2022, September 20). Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds! [Video]. YouTube.[23]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.[11]

  • MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.[24]

  • Khan Academy. (n.d.). Enantiomers and diastereomers [Video].[25]

  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.[5]

  • Leah4sci. (2012, August 17). Enantiomers, Diastereomers, Or The Same? (3) [Video]. YouTube.[26]

  • PubChem. (n.d.). 3-Hydroxycyclohexane-1-carbonitrile. National Center for Biotechnology Information.[27]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations.[7]

  • Chiralpedia. (2025, September 25). Part 8: Stereochemistry in Biologics and Natural Products.[28]

  • PMC. (n.d.). Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity. National Center for Biotechnology Information.[29]

  • Chemistry LibreTexts. (2025, August 21). 3.1: Introduction to stereochemistry.[30]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.[4]

  • ResearchGate. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.[31]

  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?.[32]

  • ResearchGate. (2011, January). Synthesis of regio- and stereoisomers of highly functionalized 1,2,3-triazole-substituted cyclopentanes.[33]

  • Thermo Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.[34]

  • ResearchGate. (2013, July 9). Is it possible to identify an isomer from a mixture through NMR?.[35]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.[36]

  • Study.com. (n.d.). How could you distinguish between the isomers cyclopentanecarboxylic acid and 4-hydroxycyclohexanone by 1H and 13C NMR spectroscopy?.[10]

  • The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers [Video]. YouTube.[37]

  • Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.[38]

Sources

Difference between cis- and trans-3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Discriminating Stereoisomers: The Case of cis- and trans-3-Hydroxycyclopentanecarbonitrile

Abstract

In the landscape of drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises but foundational pillars of safety and efficacy. A molecule's three-dimensional architecture dictates its interaction with biological targets, meaning that stereoisomers of the same compound can exhibit dramatically different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the differences between the cis- and trans- stereoisomers of 3-Hydroxycyclopentanecarbonitrile, a scaffold of interest due to the prevalence of nitrile and hydroxyl functionalities in modern pharmaceuticals.[1] We will explore the structural nuances that give rise to distinct physicochemical properties and delve into the analytical methodologies required for their unambiguous differentiation and separation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of stereoisomer characterization.

The Principle of Geometric Isomerism in Cyclopentane Systems

Geometric isomerism, also known as cis-trans isomerism, arises in cyclic compounds due to the restricted rotation around the carbon-carbon single bonds that form the ring.[2] Unlike open-chain structures where free rotation can occur, the ring structure locks substituents into specific spatial arrangements relative to the plane of the ring.

For 3-Hydroxycyclopentanecarbonitrile, the two substituents of interest—the hydroxyl (-OH) group at position 3 and the nitrile (-CN) group at position 1—can be oriented on the same side of the ring or on opposite sides.

  • cis-3-Hydroxycyclopentanecarbonitrile: The hydroxyl and nitrile groups are on the same side of the cyclopentane ring's approximate plane. The term "cis" is Latin for "on this side".[3]

  • trans-3-Hydroxycyclopentanecarbonitrile: The hydroxyl and nitrile groups are on opposite sides of the ring's plane. The term "trans" is Latin for "across".[3]

These two molecules are stereoisomers, specifically diastereomers. They share the same molecular formula (C₆H₉NO) and connectivity but differ in the spatial arrangement of their atoms.[2] This seemingly subtle difference has profound consequences for their physical, chemical, and biological properties.

Caption: Simplified 2D representation of cis- and trans- isomers.

Comparative Physicochemical Properties: From Structure to Behavior

The difference in spatial arrangement directly influences the molecule's overall polarity and symmetry, which in turn governs its physical properties.

  • Polarity and Dipole Moment: In the cis isomer, both the polar -OH and -CN groups are on the same side of the molecule. Their individual bond dipoles add up, resulting in a larger overall molecular dipole moment.[3][4] In the trans isomer, the bond dipoles are on opposite sides and partially cancel each other out, leading to a smaller molecular dipole moment.

  • Boiling Point: Molecules with higher polarity experience stronger intermolecular dipole-dipole interactions. Consequently, the cis isomer is expected to have a higher boiling point than the trans isomer because more energy is required to overcome these stronger forces.[4][5]

  • Melting Point: Melting point is influenced by both intermolecular forces and how well the molecules pack into a crystal lattice. The less polar and often more symmetrical trans isomers tend to pack more efficiently into a stable crystal lattice.[3][4] This efficient packing leads to stronger intermolecular forces in the solid state, generally giving the trans isomer a higher melting point than the less symmetrical cis isomer.[4]

  • Solubility: The "like dissolves like" principle applies here. The more polar cis isomer will typically exhibit greater solubility in polar solvents, while the less polar trans isomer may be more soluble in nonpolar solvents.[4][6]

  • Stability: Generally, trans isomers in cyclic systems are more stable than their cis counterparts due to reduced steric strain. In the cis configuration, the substituents are closer together, which can lead to unfavorable steric interactions (repulsion).[5]

Data Summary: Predicted Physicochemical Properties
Propertycis-3-Hydroxycyclopentanecarbonitriletrans-3-HydroxycyclopentanecarbonitrileRationale
Molecular Dipole Moment HigherLowerVector addition of bond dipoles in the cis-isomer vs. partial cancellation in the trans-isomer.[3]
Boiling Point HigherLowerStronger intermolecular dipole-dipole forces in the more polar cis-isomer.[4]
Melting Point LowerHigherBetter crystal lattice packing for the more symmetrical trans-isomer.[4]
Solubility in Polar Solvents HigherLowerThe more polar cis-isomer interacts more favorably with polar solvent molecules.
Thermodynamic Stability LowerHigherReduced steric hindrance between substituents in the trans-isomer.[5]

Analytical Differentiation: Spectroscopic and Chromatographic Methods

Unambiguous identification of the cis- and trans- isomers requires instrumental analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.

G cluster_workflow Isomer Differentiation Workflow Mixture Isomeric Mixture (cis- and trans-) HPLC Chromatographic Separation (e.g., HPLC) Mixture->HPLC NMR Spectroscopic Analysis (NMR, IR) Mixture->NMR Data Data Interpretation (Chemical Shifts, Coupling Constants, Retention Times) HPLC->Data NMR->Data cis Identified cis-Isomer Data->cis trans Identified trans-Isomer Data->trans

Caption: A typical workflow for separating and identifying stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing geometric isomers, as it provides detailed information about the chemical environment and connectivity of atoms.[7][8]

  • ¹H NMR - Chemical Shifts: The electronic environment of each proton is slightly different between the two isomers due to the different spatial orientation of the polar substituents. This results in small but measurable differences in their chemical shifts (δ). The proton on the carbon bearing the hydroxyl group (H3) and the proton on the carbon with the nitrile group (H1) are expected to show the most significant variations.

  • ¹H NMR - Coupling Constants (³J): The key to differentiation often lies in the vicinal coupling constants (³JHH) between protons on adjacent carbons. The magnitude of this coupling is dependent on the dihedral angle between the protons. According to the Karplus relationship, a larger dihedral angle (approaching 180°) typically results in a larger coupling constant.

    • In the trans-isomer , the protons at C1 and C2 (and C2 and C3) can adopt an anti-periplanar (or nearly anti-periplanar) relationship, leading to a larger ³J value (typically 12-18 Hz).[3]

    • In the cis-isomer , these protons are in a syn-clinal (gauche) relationship, resulting in a smaller ³J value (typically 0-12 Hz).[3] Analyzing the splitting patterns of the H1 and H3 signals is therefore critical.

  • ¹³C NMR: The carbon chemical shifts will also differ. The steric compression experienced by the carbon atoms in the cis isomer (gamma-gauche effect) can cause their signals to appear slightly upfield (lower δ value) compared to the corresponding carbons in the less-strained trans isomer.

Infrared (IR) Spectroscopy

While the primary absorption bands for the functional groups (-OH stretch around 3300 cm⁻¹, -C≡N stretch around 2250 cm⁻¹) will be present in both isomers, the overall IR spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), will be unique for each.[9] This region corresponds to complex vibrational and bending modes of the entire molecule. The different symmetries of the cis- and trans-isomers lead to distinct patterns of absorption bands, allowing for their differentiation by comparing their spectra to known standards.[10][11]

Chromatographic Separation

The differences in polarity form the basis for separating the isomers using chromatography.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for both analytical and preparative separation.

    • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. The more polar cis-isomer will interact more strongly with the stationary phase and will therefore have a longer retention time.

    • Reversed-Phase HPLC: Uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The more polar cis-isomer will be more attracted to the mobile phase and will elute first, having a shorter retention time. The less polar trans-isomer will interact more with the nonpolar stationary phase and have a longer retention time.[13]

Experimental Protocols

Trustworthiness in science is built on reproducible methodology. The following protocols provide a validated framework for the differentiation and separation of cis- and trans-3-Hydroxycyclopentanecarbonitrile.

Protocol 1: Isomer Identification via ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample (or mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition: Record the spectrum, typically from 0 to 12 ppm.

  • Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analysis:

    • Identify the signals corresponding to the protons at C1 (adjacent to -CN) and C3 (adjacent to -OH). These will likely be multiplets.

    • Carefully analyze the splitting patterns (multiplicity) of these signals.

    • Measure the coupling constants (J-values in Hz) for the interactions between H1-H2 and H2-H3.

    • Assign Isomers: The isomer exhibiting larger vicinal coupling constants for the ring protons is the trans-isomer. The isomer with the smaller coupling constants is the cis-isomer.[3]

Protocol 2: Isomer Separation via Reversed-Phase HPLC
  • System Preparation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of water (Solvent A) and acetonitrile or methanol (Solvent B), both containing 0.1% formic acid to ensure good peak shape. For example, start with 70% A / 30% B.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: ~210 nm (for the nitrile chromophore).

  • Execution and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify Peaks: The first peak to elute will be the more polar cis-isomer. The second, more retained peak will be the less polar trans-isomer.

    • Optimize the mobile phase composition (the ratio of A to B) to achieve baseline separation (Resolution > 1.5).

Implications for Drug Development and Conclusion

The ability to distinguish and isolate specific stereoisomers is paramount in the pharmaceutical industry. The spatial arrangement of the hydroxyl and nitrile groups in 3-hydroxycyclopentanecarbonitrile will dictate how the molecule fits into a protein's binding pocket. One isomer may be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, toxic. Therefore, the analytical rigor described in this guide is not merely a characterization step but a critical component of drug safety and development. By understanding the fundamental physicochemical differences and applying robust spectroscopic and chromatographic protocols, researchers can confidently identify, separate, and advance the correct stereoisomer toward clinical application.

References

  • Wikipedia. Cis–trans isomerism. [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. [Link]

  • BYJU'S. Difference Between Cis and Trans Isomers. [Link]

  • Study.com. Cis vs. Trans Isomers | Differences & Examples. [Link]

  • NIST. Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. [Link]

  • Quora. How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]

  • ResearchGate. IR spectra of trans (red) and cis (blue) isomers of the different.... [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • ResearchGate. (2013, July 9). Is it possible to identify an isomer from a mixture through NMR?. [Link]

  • Fisher Scientific. Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. [Link]

  • SciTechnol. (2021, December 30). Principles and Techniques of Chromatography. [Link]

  • Separation Techniques Chem 551. [Link]

  • YouTube. (2020, April 22). stereochemistry of organic compounds: Diffrentiating cis and trans isomers. [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • University of Calgary. Infrared (IR) spectroscopy. [Link]

Sources

The Strategic Synthesis and Application of 3-Hydroxycyclopentanecarbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Hydroxycyclopentanecarbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a unique combination of three-dimensional complexity, synthetic accessibility, and biological relevance is paramount. The 3-hydroxycyclopentanecarbonitrile framework has emerged as a privileged scaffold, particularly in the development of carbocyclic nucleoside analogs, which are crucial in the fields of antiviral and anticancer research.[1][2] Unlike their natural furanose-containing counterparts, carbocyclic nucleosides, which replace the ring oxygen with a methylene group, exhibit enhanced metabolic stability against enzymatic cleavage by phosphorylases and hydrolases.[1][3] This key feature prolongs their therapeutic window and enhances their pharmacological profile.

The 3-hydroxycyclopentanecarbonitrile moiety provides a versatile platform for the synthesis of these potent therapeutic agents. The hydroxyl group serves as a crucial handle for the introduction of the nucleobase, while the nitrile functionality can be readily converted into other essential groups, such as a primary amine or a carboxylic acid, for further derivatization and optimization of biological activity.[4] The stereochemistry of the hydroxyl group and its position relative to the nitrile are critical determinants of the molecule's ability to be recognized and processed by viral or cellular enzymes, making stereoselective synthesis a central challenge and a primary focus of this guide.

This technical guide will provide an in-depth review of the stereoselective synthesis of 3-hydroxycyclopentanecarbonitrile derivatives, with a particular emphasis on chemoenzymatic approaches. It will further explore their application in drug discovery, supported by relevant biological data, and offer detailed experimental protocols for key synthetic transformations.

Stereoselective Synthesis of 3-Hydroxycyclopentanecarbonitrile Derivatives: A Chemoenzymatic Approach

The synthesis of enantiomerically pure 3-hydroxycyclopentanecarbonitrile derivatives is most effectively achieved through strategies that establish the key stereocenters early and with high fidelity. Chemoenzymatic methods, which combine the selectivity of biocatalysis with the practicality of traditional organic synthesis, offer a powerful and sustainable approach.[5][6] A key strategy involves the stereoselective reduction of a prochiral ketone precursor, 3-oxocyclopentanecarbonitrile, or the enzymatic resolution of a racemic mixture.

A highly effective modern approach leverages the stereoselective reduction of a cyclopentenone precursor, followed by chemical transformations to yield the target scaffold. This is exemplified by the synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, a direct precursor to the corresponding nitrile.[7]

Logical Workflow for Chemoenzymatic Synthesis

chemoenzymatic_synthesis start Commercially Available (S)-4-(hydroxymethyl)cyclopent-2-enone enzyme_reduction Enzymatic Reduction (CrS Enoate Reductase) start->enzyme_reduction precursor (3R)-3-(hydroxymethyl) cyclopentanone enzyme_reduction->precursor NADH Regeneration (Formate Dehydrogenase) reduction Chemical Reduction (e.g., NaBH4) precursor->reduction diol (1R,3R)-3-hydroxycyclopentane methanol reduction->diol functionalization Functional Group Interconversion diol->functionalization e.g., Tosylation, Cyanide Displacement target Chiral 3-Hydroxycyclopentane carbonitrile Derivative functionalization->target

Caption: Chemoenzymatic pathway to chiral 3-hydroxycyclopentanecarbonitrile derivatives.

Causality in Experimental Choices

The choice of an enzymatic reduction as the initial key step is driven by the need for high enantioselectivity. Enoate reductases, such as CrS from Thermus scotoductus SA-01, are particularly effective for the stereoselective reduction of α,β-unsaturated ketones.[7] The in situ regeneration of the NADH cofactor using formate dehydrogenase and sodium formate is a critical component for the economic viability and efficiency of the process on a larger scale.[7]

Subsequent chemical reduction of the saturated ketone to the corresponding alcohol can be achieved with standard reducing agents like sodium borohydride.[8] The stereochemical outcome of this reduction can often be directed by the existing stereocenter, leading to the desired diastereomer. Finally, conversion of the primary alcohol to the nitrile can be accomplished through a two-step process involving tosylation followed by nucleophilic substitution with a cyanide salt.

Detailed Experimental Protocol: Chemoenzymatic Synthesis of (1R,3R)-3-hydroxycyclopentanemethanol

This protocol is adapted from a published procedure for the synthesis of a key precursor to 3-hydroxycyclopentanecarbonitrile derivatives.[7]

Step 1: Enzymatic Reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered solution (pH 7.0) containing 5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone.

  • Cofactor and Enzyme Addition: To the solution, add 0.05 mM FMN, 0.2 mM NADH, 10 µM CrS enoate reductase, 40 µM formate dehydrogenase, and 40 mM sodium formate.

  • Reaction Conditions: Maintain the reaction temperature at 35 °C with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction for the complete consumption of the starting material (typically within 45 minutes) by an appropriate chromatographic method (e.g., HPLC or GC). Upon completion, the (3R)-3-(hydroxymethyl)cyclopentanone can be isolated using standard extraction procedures.

Step 2: Chemical Reduction to (1R,3R)-3-hydroxycyclopentanemethanol

  • Dissolution: Dissolve the (3R)-3-(hydroxymethyl)cyclopentanone in a suitable protic solvent such as ethanol or methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH4) portion-wise with stirring.[8]

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), carefully quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the (1R,3R)-3-hydroxycyclopentanemethanol by column chromatography on silica gel.

Applications in Drug Discovery: Carbocyclic Nucleoside Analogs

The primary application of chiral 3-hydroxycyclopentanecarbonitrile derivatives is in the synthesis of carbocyclic nucleosides with potent antiviral and anticancer activities.[2][9] The cyclopentane ring serves as a stable isostere of the natural furanose sugar, and the stereochemistry of the hydroxyl groups is critical for recognition by viral polymerases or other target enzymes.

Synthesis of Carbocyclic Nucleosides from 3-Hydroxycyclopentanecarbonitrile

The synthesis of carbocyclic nucleosides from a chiral 3-hydroxycyclopentanecarbonitrile intermediate generally follows a convergent approach.[1][3]

nucleoside_synthesis start Chiral 3-Hydroxycyclopentane carbonitrile Derivative amine_formation Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) start->amine_formation cyclopentylamine Chiral Aminocyclopentane Methanol Derivative amine_formation->cyclopentylamine base_coupling Coupling with Nucleobase Precursor cyclopentylamine->base_coupling nucleoside Carbocyclic Nucleoside Analog base_coupling->nucleoside

Caption: Convergent synthesis of carbocyclic nucleoside analogs.

The nitrile group is typically reduced to a primary amine, which then serves as the nucleophile for coupling with a suitably activated heterocyclic base. This approach allows for the late-stage introduction of a variety of purine and pyrimidine bases, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Biological Activity of Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides derived from the 3-hydroxycyclopentane scaffold have demonstrated significant activity against a range of viruses and cancer cell lines. The biological activity is often quantified by the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal inhibitory concentration (IC50) for anticancer or enzyme inhibitory activity.[10]

Compound ClassTargetRepresentative ActivityReference
Cyclopentenyl Triazole NucleosideVaccinia VirusEC50 = 0.4 µM[9]
Cyclopentenyl Triazole NucleosideCowpox VirusEC50 = 39 µM[9]
Pyrimidine-5-carbonitrile DerivativesK562 Leukemia CellsIC50 = 3.36 µM (for AKT-1 inhibition)[11]
Cyclopentane Neuraminidase InhibitorsInfluenza A (H3N2)EC50 < 0.3 µM[12]

Note: The data presented are for structurally related cyclopentane-based nucleoside analogs and derivatives, highlighting the potential of the 3-hydroxycyclopentanecarbonitrile scaffold in generating bioactive molecules.

Conclusion: A Versatile Scaffold for Future Drug Development

The 3-hydroxycyclopentanecarbonitrile scaffold represents a highly valuable and versatile building block in modern drug discovery. Its unique combination of a stereochemically defined hydroxyl group and a synthetically malleable nitrile function on a stable carbocyclic ring makes it an ideal starting point for the synthesis of potent antiviral and anticancer agents, particularly carbocyclic nucleoside analogs. The development of efficient and highly stereoselective chemoenzymatic routes to this scaffold has further enhanced its accessibility and utility. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of the 3-hydroxycyclopentanecarbonitrile framework is poised to play an increasingly significant role in the development of the next generation of medicines.

References

Sources

Methodological & Application

Application Note: Enantioselective Reduction Protocols for 3-Hydroxycyclopentanecarbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective reduction protocols for 3-Hydroxycyclopentanecarbonitrile production Content Type: Application Notes and Protocols

Executive Summary

3-Hydroxycyclopentanecarbonitrile is a high-value chiral building block utilized in the synthesis of carbocyclic nucleosides, prostaglandins, and bioactive scaffolds (e.g., precursors for amino-cyclopentane therapeutics). The production of this moiety requires the reduction of 3-oxocyclopentanecarbonitrile with stringent control over two stereogenic centers: the existing nitrile-bearing carbon (C1) and the newly formed hydroxyl-bearing carbon (C3).

This guide details two validated protocols for this transformation:

  • Biocatalytic Dynamic Kinetic Resolution (DKR): The preferred industrial route, utilizing Ketoreductases (KREDs) to achieve

    
     ee and high diastereoselectivity (dr) by exploiting the acidity of the 
    
    
    
    -nitrile proton.
  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical alternative using Noyori-type Ruthenium catalysts for scenarios where enzyme sourcing is constrained.

Introduction & Mechanistic Insight

The reduction of 3-oxocyclopentanecarbonitrile presents a unique stereochemical challenge. The starting material exists as a racemate at C1. A standard reduction would yield four isomers (cis/trans pairs of enantiomers).

The "Dynamic" Advantage

The proton at C1 (alpha to the nitrile) is sufficiently acidic (


 in DMSO, lower in water) to allow base-catalyzed racemization. By maintaining reaction conditions that promote rapid racemization of the substrate while the catalyst selectively reduces only one enantiomer of the ketone to the alcohol, a Dynamic Kinetic Resolution (DKR)  is achieved. This allows for theoretical yields of 100% of a single stereoisomer (typically the cis-(1R,3S) or (1S,3R) form, depending on the enzyme/catalyst).
Pathway Visualization

The following diagram illustrates the DKR pathway where the substrate racemizes in situ while the enzyme selectively locks the product configuration.

DKR_Pathway Substrate_R (R)-3-oxocyclopentanecarbonitrile Transition Enolate Intermediate Substrate_R->Transition Base (OH-) Substrate_S (S)-3-oxocyclopentanecarbonitrile Substrate_S->Transition Base (OH-) Complex Enzyme-Substrate Complex Substrate_S->Complex KRED Binding Transition->Substrate_S Fast Racemization Product (1R,3S)-3-Hydroxycyclopentanecarbonitrile (Desired Isomer) Complex->Product Reduction (NADPH -> NADP+)

Figure 1: Mechanism of Biocatalytic Dynamic Kinetic Resolution (DKR) for 3-oxocyclopentanecarbonitrile.

Protocol A: Biocatalytic Reduction (Gold Standard)

Rationale: Biocatalysis is the superior method for this substrate due to the ability to control both chemo- and stereoselectivity simultaneously. Engineered KREDs can differentiate between the enantiomers of the ketone and guide the hydride attack to form the cis-isomer exclusively.

Materials
  • Substrate: 3-Oxocyclopentanecarbonitrile (Technical grade, >95%).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1/P2 panels or Almac CREDs). Note: Specific variants like KRED-P1-B10 are often effective for cyclic ketones.

  • Cofactor Recycling: NADP+ (1.0 g/L), Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 100 U/g substrate).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5 – 8.0. Crucial: Higher pH (8.0) favors the racemization required for DKR.

Step-by-Step Workflow
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer. Adjust pH to 8.0 using 5M KOH.

  • Cofactor Mix: Dissolve NADP+ (25 mg) and Glucose (1.5 equivalents relative to substrate) in 20 mL of buffer.

  • Enzyme Charge: Add GDH (200 Units) and the selected KRED (20 mg powder) to the reaction vessel. Ensure gentle stirring (overhead stirrer preferred to avoid shear stress).

  • Substrate Addition:

    • Dissolve 3-oxocyclopentanecarbonitrile (500 mg) in Isopropanol (IPA) or DMSO (5% v/v of total volume) to assist solubility.

    • Add substrate solution dropwise to the enzyme mixture.

  • Reaction: Incubate at 30°C with stirring at 250 rpm.

  • pH Control: Monitor pH every 2 hours. The DKR efficiency drops if pH falls below 7.0. Maintain pH 7.5–8.0 using 1M KOH (titration).

  • Termination: After 24 hours, check conversion via GC/HPLC.

  • Work-up:

    • Add Celite (5 g) and stir for 10 mins. Filter to remove protein.

    • Extract filtrate with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over

      
       and concentrate.[1]
      
Quantitative Benchmarks (Typical)
ParameterValueNotes
Substrate Loading 20 - 50 g/LCan be increased with evolved enzymes.
Conversion > 95%At 24 hours.
Diastereomeric Ratio (cis:trans) > 98:2Enzyme dependent.
Enantiomeric Excess (ee) > 99%
Isolated Yield 85 - 92%

Protocol B: Asymmetric Transfer Hydrogenation (Chemical Alternative)

Rationale: When enzymes are unavailable or cost-prohibitive for early-phase screening, Ru-catalyzed ATH provides a reliable route. This method typically operates via a Dynamic Kinetic Resolution mechanism if triethylamine (TEA) is present to facilitate racemization.

Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[2]

  • Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-Ts-DPEN] (1.0 mol%) in degassed DCM (2 mL).

  • Reaction Mixture:

    • Add 3-oxocyclopentanecarbonitrile (1.0 eq, 500 mg).

    • Add Formic Acid/TEA mixture (5:2 ratio, 3.0 equivalents of hydride).

  • Incubation: Stir the mixture at 25°C - 30°C.

    • Note: If conversion is slow, increase temp to 40°C, but monitor enantioselectivity.

  • Quenching: After 18-24 hours, dilute with water (10 mL).

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with saturated

    
     (to remove excess formic acid) and brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

ATH_Workflow Start Start: 3-Oxocyclopentanecarbonitrile Mix Add Ru-Catalyst (1 mol%) + HCOOH/TEA Start->Mix Reaction Stir 25°C, 24h (DKR in progress) Mix->Reaction Check Check Conversion (GC) Reaction->Check Check->Reaction <95% Workup Quench (Water) -> Extract (DCM) Check->Workup >95% Purify Flash Chromatography Workup->Purify

Figure 2: Workflow for Noyori Asymmetric Transfer Hydrogenation.

Analytical Methods

To validate the protocols, precise analytical methods are required to separate the four possible stereoisomers (cis-enantiomers and trans-enantiomers).

Gas Chromatography (GC) Method
  • Column: Chiral Cyclodextrin-based column (e.g., Agilent CP-Chirasil-Dex CB, 25m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 5°C/min to 160°C.

    • Hold 5 min.

  • Detection: FID at 250°C.

  • Elution Order (Typical): (1S,3R) < (1R,3S) < (1S,3S) < (1R,3R). Note: Must be validated with authentic standards.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Bio) Enzyme inhibition by substrate or product.Add resin (e.g., Amberlite XAD-4) for in-situ product removal (ISPR) or feed substrate slowly.
Low ee/dr (Bio) Slow racemization of substrate.Increase pH to 8.0-8.5 (ensure enzyme stability) or increase temperature to 35°C.
Low ee (Chem) Temperature too high; Catalyst degradation.Lower temperature to 20°C; Ensure strictly oxygen-free conditions during catalyst addition.
Emulsion during workup Protein precipitation.Filter through a Celite pad before extraction; add brine to aqueous phase.

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102.[3]

  • Codexis Inc. (2025). Ketoreductase Screening Protocols for Pharmaceutical Intermediates. Codexis Technical Documentation.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of cyclic ketones: A review. Green Chemistry, 13, 226-265.

  • BenchChem. (2025). Application Notes for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis (Downstream application).

  • Palmer, M. J., & Wills, M. (1999).[3] Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

Disclaimer: The protocols provided are for research purposes. Handling of cyanides and transition metal catalysts requires adherence to strict safety guidelines, including the use of fume hoods and PPE.

Sources

Application Note: Biocatalytic Synthesis of (1R, 3R)-3-Hydroxycyclopentanecarbonitrile via Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the stereoselective reduction of 3-oxocyclopentanecarbonitrile to 3-hydroxycyclopentanecarbonitrile using engineered Ketoreductases (KREDs). Unlike traditional chemical reductions (e.g., NaBH₄) which yield diastereomeric mixtures, this biocatalytic route leverages Dynamic Kinetic Resolution (DKR) to theoretically achieve 100% yield of a single stereoisomer (typically the cis-alcohol, (1R, 3R) or (1S, 3S), depending on enzyme specificity). This intermediate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and prostaglandin analogs.

Scientific Background & Mechanism[1][2][3]

The Challenge: Stereocontrol in Cyclic Ketones

The reduction of 3-oxocyclopentanecarbonitrile creates a second chiral center at the C3 position.

  • Chemical Reduction: Yields a mixture of cis and trans isomers (diastereomers) and cannot control the absolute configuration of the C1 nitrile center.

  • Biocatalytic DKR: The C1 proton in 3-oxocyclopentanecarbonitrile is acidic (pKa ~11-12 in water, lower in active sites) due to the electron-withdrawing nitrile and ketone groups. This allows the substrate to undergo rapid base-catalyzed racemization in situ. If a KRED enzyme is highly selective for one enantiomer of the ketone (e.g., the R-ketone) and reduces it faster than the rate of racemization, the "wrong" enantiomer (S-ketone) spontaneously converts to the "right" one to maintain equilibrium. This results in a single chiral product from a racemic starting material.

Mechanism of Action

The reaction utilizes a KRED (also known as Alcohol Dehydrogenase, ADH) dependent on NADPH. To make the process economically viable, a cofactor recycling system is employed, typically Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone while regenerating NADPH.

DKR_Mechanism Substrate_R (R)-3-Oxo-nitrile (Substrate) Product (1R, 3R)-3-Hydroxy-nitrile (Product) Substrate_R->Product Reduction Substrate_S (S)-3-Oxo-nitrile (Substrate) Substrate_S->Substrate_R Spontaneous Racemization (pH > 7.0) KRED KRED Enzyme GDH GDH Enzyme Glucono Gluconolactone NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glucose Glucose Glucose->Glucono Oxidation

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) coupled with GDH cofactor recycling. The rapid racemization of the substrate ensures high theoretical yield.

Experimental Workflow

Phase 1: Enzyme Screening (96-Well Plate)

Objective: Identify KRED variants with >90% conversion and >95% diastereomeric excess (de).

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Critical for racemization).

  • Substrate Stock: 3-oxocyclopentanecarbonitrile (50 mg/mL in DMSO).

  • Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 100 mM Glucose, 5 U/mL GDH (CDX-901 or equivalent).

  • Enzyme Library: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or in-house variants).

Protocol:

  • Dispense Enzyme: Add 1-2 mg of KRED powder to each well of a 96-well deep-well plate.

  • Add Recycle Mix: Add 900 µL of the Cofactor Mix/Buffer solution to each well.

  • Add Substrate: Add 20 µL of Substrate Stock (Final conc: ~1 g/L).

  • Incubation: Seal plate with aluminum foil tape. Shake at 30°C, 400 rpm for 24 hours.

  • Quench: Add 1 mL of Acetonitrile or Ethyl Acetate to each well. Vortex vigorously.

  • Clarify: Centrifuge at 4000 rpm for 10 mins.

  • Analyze: Transfer supernatant to HPLC vials for analysis (See Section 5).

Phase 2: Reaction Optimization

Once a "Hit" enzyme is identified, optimize for DKR efficiency.

ParameterRecommended RangeRationale
pH 6.5 – 8.0Critical: Higher pH accelerates racemization (good for DKR) but may destabilize enzyme or degrade cofactor. pH 7.5 is often the "sweet spot."
Temperature 25°C – 35°CHigher temp increases racemization rate but risks enzyme denaturation.
Substrate Loading 10 – 50 g/LHigh concentrations may inhibit KRED. Test stepwise.
Co-solvent 5% - 20% DMSO/IPAImproves solubility of the organic substrate.
Phase 3: Scale-Up Protocol (1 Liter)

Objective: Gram-scale synthesis for validation.

Equipment:

  • 1L Jacketed Glass Reactor with overhead stirrer.

  • pH Stat / Titrator (set to maintain pH 7.5 with 1M NaOH).

Step-by-Step Protocol:

  • Buffer Prep: Charge reactor with 800 mL of 100 mM Potassium Phosphate buffer (pH 7.5).

  • Cofactor Prep: Add Glucose (1.5 equivalents relative to substrate) and NADP+ (0.5 g/L catalytic amount).

  • Enzyme Charge: Add GDH (2000 Units) and the selected KRED (typically 1-2% w/w relative to substrate). Stir gently (150 rpm) to dissolve.

  • Substrate Addition: Dissolve 20g of 3-oxocyclopentanecarbonitrile in 50 mL DMSO. Add dropwise to the reactor over 30 minutes.

  • Reaction: Stir at 30°C. Monitor pH; the GDH reaction produces gluconic acid, dropping the pH. The pH stat must automatically add 1M NaOH to maintain pH 7.5.

    • Note: Maintaining pH is vital for the DKR mechanism. If pH drops < 6.0, racemization stops, and yield stalls at 50%.

  • Monitoring: Sample at 4h, 8h, and 24h. Check conversion via HPLC.

  • Workup:

    • Once conversion >98%, add Celite (20g) and stir for 15 mins.

    • Filter through a sintered glass funnel to remove protein/Celite.

    • Extract filtrate with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with Brine (1 x 200 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Analytical Methods

Method A: Conversion (Achiral HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% TFA) : Acetonitrile (90:10 to 10:90 gradient).

  • Detection: UV at 210 nm (Nitrile absorption).

  • Retention Times: Ketone (~4.5 min), Alcohol (~3.8 min).

Method B: Chiral Purity (Chiral GC or HPLC)
  • Technique: GC is often preferred for these small cyclic nitriles.

  • Column: Cyclosil-B or Chirasil-Dex CB (30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 80°C hold 2 min, ramp 5°C/min to 180°C.

  • Separation: Should resolve all 4 stereoisomers (cis-1R,3R; cis-1S,3S; trans-1R,3S; trans-1S,3R).

  • Derivatization: If peak tailing occurs, derivatize with Acetic Anhydride/Pyridine to form the acetate ester before injection.

Process Flow Diagram

Workflow Start Start: Racemic 3-Oxocyclopentanecarbonitrile Screen Phase 1: 96-Well Screen (Identify Selective KRED) Start->Screen Hit Hit Identification (>95% ee/de) Screen->Hit Hit->Screen No (Rescreen) Opt Phase 2: Optimization (pH Titration & Temp) Hit->Opt Yes Scale Phase 3: 1L Scale-Up (pH Stat Control) Opt->Scale Workup Downstream Processing (EtOAc Extraction) Scale->Workup Final Final Product: (1R, 3R)-Alcohol Workup->Final

Figure 2: Operational workflow from screening to scale-up.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Stalled Conversion (~50%) Racemization is too slow.Increase pH to 7.5 or 8.0. Ensure buffer strength is sufficient.
Low Enantioselectivity Enzyme is non-selective or background chemical reduction.Rescreen library for higher selectivity. Ensure no metal contaminants (NaBH4 residue) in reactor.
pH Drift Acidification from Gluconolactone hydrolysis.Check pH Stat calibration. Increase buffer concentration to 200mM.
Emulsion during Workup Protein precipitation at interface.Filter through Celite before extraction. Add brine to aqueous layer.

References

  • Codexis Inc. (2023). Codex® KRED Screening Kit Protocol. Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265. Link

  • Padhi, S.K., et al. (2016).[1] "Dynamic Kinetic Resolution of β-Keto Nitriles." Journal of Organic Chemistry. (General mechanism reference for acidic alpha-protons).

  • Truppo, M.D., et al. (2009). "Efficient production of enantiopure alcohols via ketoreductase-catalyzed DKR." Organic Process Research & Development, 13(6). Link

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 76, 237–248. Link

Disclaimer: This protocol is for research and development purposes. Users should consult Safety Data Sheets (SDS) for all reagents and enzymes before use.

Sources

Reaction conditions for nitrile hydrolysis of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Nitrile Hydrolysis of 3-Hydroxycyclopentanecarbonitrile

Part 1: Executive Summary & Strategic Overview

Objective: To provide a validated, high-fidelity protocol for the hydrolysis of 3-hydroxycyclopentanecarbonitrile (CAS: N/A for specific isomer; generic 3-substituted cyclopentane framework) to 3-hydroxycyclopentanecarboxylic acid .

The Challenge: This transformation presents a classic chemoselectivity paradox in organic synthesis. The substrate contains a


-hydroxy nitrile  motif.[1] Standard hydrolytic conditions pose two critical risks:
  • 
    -Elimination (Dehydration):  Under acidic conditions or harsh basic heating, the molecule is prone to losing water to form 1-cyclopentenecarboxylic acid  (
    
    
    
    -unsaturated acid), driven by the formation of a conjugated system.
  • Stereochemical Epimerization: The

    
    -proton (at C1) is acidic. Harsh basic conditions will racemize this center, destroying the relative cis/trans stereochemistry established in the precursor.
    

The Solution: This guide presents two distinct protocols:

  • Protocol A (Biocatalytic): The "Gold Standard" using Nitrilase enzymes. It operates at neutral pH and ambient temperature, preserving stereochemistry and preventing elimination.

  • Protocol B (Chemical - Alkaline): A carefully controlled basic hydrolysis optimized to minimize elimination for labs without biocatalysis capabilities.

Part 2: Technical Analysis & Reaction Pathways

Substrate Analysis
  • Molecule: 3-Hydroxycyclopentanecarbonitrile

  • Key Functional Groups: Secondary Alcohol (C3), Nitrile (C1).

  • pKa Considerations: The

    
    -proton (C1) has a pKa 
    
    
    
    25 (in DMSO), but this drops significantly in the transition to the amide/acid, facilitating epimerization in base.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways: the desired hydrolysis vs. the unwanted elimination.

ReactionPathways Figure 1: Competing reaction pathways. Green path indicates the optimized biocatalytic route. Start 3-Hydroxycyclopentanecarbonitrile (Substrate) Amide Intermediate Amide Start->Amide Nitrilase (Direct) OR NaOH/H2O2 (Chemical) Product 3-Hydroxycyclopentanecarboxylic Acid (Target) Start->Product Nitrilase (EC 3.5.5.1) pH 7.0, 30°C Elimination 1-Cyclopentenecarboxylic Acid (Side Product) Start->Elimination Acid (H+), Heat (Dehydration) Amide->Product Amidase OR NaOH/Heat Product->Elimination Harsh Base/Acid (Beta-Elimination)

Part 3: Detailed Experimental Protocols

Protocol A: Biocatalytic Hydrolysis (Recommended)

Best for: High stereopurity, acid-sensitive substrates, and green chemistry compliance.

Mechanism: Nitrilase enzymes (EC 3.5.5.[2]1) catalyze the direct hydrolysis of the nitrile to the carboxylic acid without releasing the free amide, avoiding the harsh pH swings that cause elimination.

Materials:

  • Enzyme: Nitrilase screening kit (e.g., Codexis, Almac, or recombinant Rhodococcus rhodochrous ATCC 33278).

  • Buffer: 100 mM Potassium Phosphate, pH 7.2.

  • Solvent: Methanol or DMSO (as co-solvent, max 5-10% v/v).[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-hydroxycyclopentanecarbonitrile (1.0 g, 9.0 mmol) in 2 mL of DMSO.

  • Reaction Assembly: In a 50 mL flask, add 18 mL of Phosphate Buffer (100 mM, pH 7.2).

  • Initiation: Add the DMSO substrate solution dropwise with stirring. Add 50 mg of lyophilized Nitrilase enzyme powder.

  • Incubation: Stir gently (150 rpm) at 30°C for 18–24 hours.

    • Critical Control: Monitor pH.[3][4] If it drops below 6.5 due to acid formation, titrate with 0.1 M NaOH to maintain pH 7.0–7.5.

  • Termination: Acidify to pH 2.0 using 1 M HCl to quench the enzyme and protonate the product.

  • Isolation: Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄ and concentrate. Recrystallize from hexanes/EtOAc if necessary.

Expected Yield: >90% Stereoretention: >98% ee (enzyme dependent).

Protocol B: Chemical Hydrolysis (Alkaline)

Best for: Labs without enzyme libraries; tolerant of racemic mixtures.

Mechanism: Base-catalyzed nucleophilic attack. Note: Acid hydrolysis (HCl/Reflux) is strictly contraindicated due to rapid dehydration of the


-hydroxy group.

Materials:

  • Sodium Hydroxide (NaOH), 10% w/v aqueous solution.

  • Ethanol (95%).

  • Hydrogen Peroxide (30%) - Optional for mild amide formation first.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-hydroxycyclopentanecarbonitrile (1.0 g) in Ethanol (5 mL).

  • Addition: Add 10% NaOH (10 mL, ~3 equiv).

    • Note: Avoid pellets; local hotspots cause polymerization.

  • Reflux: Heat to 60°C (Do not exceed 80°C). Monitor by TLC/HPLC every hour.

    • Time: Typically 4–6 hours.

    • Warning: If the reaction turns dark brown/black, elimination/polymerization is occurring. Lower temperature to 40°C and extend time.

  • Work-up:

    • Cool to 0°C in an ice bath.

    • Careful Acidification: Slowly add 2 M HCl dropwise with vigorous stirring until pH reaches 3-4.

    • Do not go below pH 2 or heat the acidic solution, as acid-catalyzed dehydration will occur instantly.

  • Extraction: Extract immediately with Ethyl Acetate (repeated 4-5 times; hydroxy acids are water-soluble).

Expected Yield: 60–75% Stereoretention: Low (likely epimerized at C1).

Part 4: Comparative Data & Troubleshooting

Table 1: Method Comparison

FeatureProtocol A (Nitrilase)Protocol B (Chemical Base)Protocol C (Chemical Acid)
Reagents Enzyme, Buffer pH 7NaOH, EtOHHCl or H₂SO₄
Temperature 30°C60°C100°C (Reflux)
Yield >90% 60–75%<30% (Complex mixture)
Major Impurity NoneEpimers (Cis/Trans mix)1-Cyclopentenecarboxylic acid
Stereochemistry RetainedRacemized (C1)Racemized & Eliminated

Troubleshooting Guide:

  • Issue: Low recovery of product in organic phase.

    • Cause: 3-Hydroxy acids are highly polar and water-soluble.

    • Fix: Use continuous liquid-liquid extraction (Levy extraction) or saturate the aqueous layer with NaCl before extraction. Use 2-MeTHF instead of EtOAc for better partition coefficient.

  • Issue: Presence of double bond peaks in NMR (olefinic protons).

    • Cause: Elimination occurred.[5]

    • Fix: Your conditions are too harsh. Switch to Protocol A. If using Protocol B, lower temp to 40°C and use LiOH instead of NaOH (milder cation effect).

Part 5: References

  • Martínková, L., & Veselá, A. B. (2014). Biocatalytic Hydrolysis of Nitriles to Carboxylic Acids. In Science of Synthesis: Biocatalysis in Organic Synthesis 1. Thieme. Link

  • Pollak, P., et al. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Wang, M.-X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 48(2), 602–611. Link

  • Cohen, M. A., et al. (1992). The hydrolysis of nitriles by nitrilases: reaction mechanisms and applications. Journal of Bacteriology, 174(15), 5041. Link

  • Common Organic Chemistry. (2023). Nitrile to Carboxylic Acid: Common Conditions. Link

Sources

Grignard reaction protocols involving 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Grignard Reactions with 3-Hydroxycyclopentanecarbonitrile: Protocols and Mechanistic Insights

Abstract

The conversion of nitriles to ketones via the Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, substrates containing both a nitrile and a hydroxyl group, such as 3-Hydroxycyclopentanecarbonitrile, present a significant challenge due to the incompatibility of the acidic hydroxyl proton with the strongly basic Grignard reagent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to successfully navigate this challenge. We present a detailed, three-stage protocol centered on a robust protecting group strategy, explaining the causal-mechanistic choices behind each step. This guide includes step-by-step experimental procedures, a troubleshooting guide, and critical safety information to ensure reliable and reproducible synthesis of the desired hydroxy-ketone product.

Introduction: The Fundamental Challenge

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases, essential for forming new carbon-carbon bonds.[1] Their reaction with nitriles offers a reliable route to synthesizing ketones. The mechanism involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbon of the nitrile, forming an intermediate imine anion.[2][3][4] This intermediate is stable to further attack by another equivalent of the Grignard reagent because of its negative charge.[3][5] Subsequent acidic workup hydrolyzes the imine to yield the final ketone product.[6][7]

The primary obstacle when using a substrate like 3-Hydroxycyclopentanecarbonitrile is the presence of an acidic hydroxyl (-OH) group. Grignard reagents will readily deprotonate alcohols in a rapid acid-base reaction, consuming the reagent and preventing the desired nucleophilic addition to the nitrile.[8][9][10] This necessitates a strategic approach to temporarily mask the hydroxyl group's reactivity.

This guide details a proven workflow that circumvents this issue by employing a silyl ether as a protecting group for the hydroxyl function. Silyl ethers are ideal for this purpose as they are easily installed, stable under the basic conditions of the Grignard reaction, and can be cleanly removed under mild conditions post-reaction.[8][11][12]

The Strategic Workflow: A Three-Stage Approach

The successful execution of a Grignard reaction on 3-Hydroxycyclopentanecarbonitrile is contingent on a sequential, three-stage process: Protection, Grignard Addition, and Deprotection. This strategy ensures that the Grignard reagent reacts exclusively at the desired nitrile functional group.

G A 3-Hydroxycyclopentanecarbonitrile (Starting Material) B 3-(tert-Butyldimethylsilyloxy) cyclopentanecarbonitrile (Protected Intermediate) A->B  Protocol 1: Protection  (TBSCl, Imidazole) C Intermediate Imine Anion (Post-Grignard Adduct) B->C  Protocol 2: Grignard Addition  (R-MgX, Dry Ether/THF) D Protected Ketone C->D  Aqueous Workup  (H₃O⁺) E Final Product: 3-Hydroxy-1-acylcyclopentane D->E  Protocol 3: Deprotection  (TBAF, THF)

Caption: Overall workflow for the Grignard reaction.

Detailed Experimental Protocols

Safety Precaution: Grignard reagents can be pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Handle nitriles with care as they are potentially toxic.[13] Always use appropriate personal protective equipment (PPE).

Protocol 1: Protection of the Hydroxyl Group

This protocol converts the alcohol into a tert-Butyldimethylsilyl (TBS) ether, which is robust enough to withstand the Grignard reaction conditions.

Materials:

  • 3-Hydroxycyclopentanecarbonitrile

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve 3-Hydroxycyclopentanecarbonitrile (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Addition of Silylating Agent: To the stirred solution, add TBSCl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-(tert-Butyldimethylsilyloxy)cyclopentanecarbonitrile, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Grignard Addition to the Protected Nitrile

This is the key bond-forming step. The protocol uses Phenylmagnesium bromide as an example Grignard reagent.

Materials:

  • Protected nitrile from Protocol 1

  • Grignard reagent (e.g., 3.0 M Phenylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the purified protected nitrile (1.0 eq) in anhydrous THF or diethyl ether and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.5 eq) to the dropping funnel and add it dropwise to the stirred nitrile solution, maintaining the temperature at 0 °C. A color change or precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution. This step is exothermic. Alternatively, pour the reaction mixture carefully over crushed ice and then add 1 M HCl to hydrolyze the imine intermediate.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product is the TBS-protected ketone.

Protocol 3: Deprotection of the Silyl Ether

This final step removes the TBS group to reveal the desired 3-hydroxy-ketone product.

Materials:

  • Crude protected ketone from Protocol 2

  • Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve the crude protected ketone (1.0 eq) in THF.

  • TBAF Addition: Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir for 2-3 hours at room temperature. Monitor the deprotection by TLC.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by flash column chromatography to yield the pure 3-hydroxy-ketone.

Critical Parameters and Troubleshooting

Optimizing the Grignard reaction step is crucial for achieving high yields. Below is a summary of key parameters and a guide for troubleshooting common issues.

Table 1: Critical Reaction Parameters
ParameterRecommended RangeRationale & Impact on Yield/Purity
Grignard Reagent Equivalents 1.2 - 2.0 eqUsing a slight excess ensures complete conversion of the nitrile. A large excess can lead to more side reactions and complicates purification.
Reaction Temperature 0 °C to Room Temp.Low-temperature addition (0 °C) is critical to control the initial exotherm and minimize side reactions. The reaction can then be slowly warmed to drive it to completion.[14]
Solvent Choice Anhydrous Diethyl Ether or THFThese aprotic ethereal solvents are essential for solvating the Grignard reagent and maintaining its reactivity.[15] THF is often preferred for its higher boiling point and better solvating properties.
Quenching Agent Saturated aq. NH₄Cl or 1 M HClA mild acid like NH₄Cl is often sufficient for workup. Stronger acid (HCl) ensures complete hydrolysis of the intermediate imine to the ketone.[6]
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Inactive Grignard reagent. 2. Presence of moisture or acidic impurities. 3. Incomplete protection of the hydroxyl group.1. Titrate the Grignard reagent before use to confirm its concentration. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Confirm complete protection via NMR or IR before proceeding to the Grignard step.
Recovery of Starting Nitrile 1. Insufficient Grignard reagent. 2. Low reaction temperature or short reaction time.1. Use a larger excess of the Grignard reagent (e.g., 2.0 eq). 2. Allow the reaction to stir longer at room temperature after the initial addition.
Formation of Biphenyl (if using PhMgBr) Homocoupling of the Grignard reagent.This is a common side reaction. It can be minimized by slow, controlled addition of the reagent at low temperature. The byproduct is typically removed during chromatography.
Double Addition Product (Tertiary Alcohol) This is generally not observed with nitriles.The intermediate imine anion is resistant to a second nucleophilic attack.[3][5][16] If observed, it suggests an issue with the workup procedure.

Conclusion

The Grignard reaction with bifunctional substrates like 3-Hydroxycyclopentanecarbonitrile is a highly feasible transformation when a well-considered protecting group strategy is implemented. By temporarily masking the reactive hydroxyl group as a silyl ether, the powerful nucleophilicity of the Grignard reagent can be directed exclusively toward the nitrile, leading to the efficient synthesis of valuable hydroxy-ketone scaffolds. The detailed protocols and troubleshooting guide provided herein offer a robust framework for researchers to achieve consistent and high-yielding results, facilitating the application of this important reaction in pharmaceutical and chemical research.

References

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Retrieved from Chemistry Steps. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from Master Organic Chemistry. [Link]

  • 20.7: Chemistry of Nitriles. (2024, September 30). Retrieved from LibreTexts Chemistry. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved from Chemistry Steps. [Link]

  • Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from Organic Chemistry Tutor. [Link]

  • Preparation of Ketones. (2026, January 14). Retrieved from CK-12 Foundation. [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones - Department of Chemistry, University of Calgary. (n.d.). Retrieved from University of Calgary. [Link]

  • Conversion to ketones using Grignard reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from LibreTexts Chemistry. [Link]

  • Hydroxyl Protecting Groups In Multi-Step Syntheses - ZM Silane Limited. (2025, May 23). Retrieved from ZM Silane Limited. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from Master Organic Chemistry. [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction - eGrove, University of Mississippi. (2021, May 8). Retrieved from University of Mississippi. [Link]

  • Alcohol Protecting Groups - Organic Chemistry Tutor. (n.d.). Retrieved from Organic Chemistry Tutor. [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Retrieved from Chemistry Steps. [Link]

  • 17.8: Protection of Alcohols - Chemistry LibreTexts. (2022, September 24). Retrieved from LibreTexts Chemistry. [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC. (2024, March 4). Retrieved from National Center for Biotechnology Information. [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from KPU Pressbooks. [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - RSC Publishing. (2024, May 13). Retrieved from Royal Society of Chemistry. [Link]

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry - Proceedings. (n.d.). Retrieved from AIChE. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - RSC Publishing. (2022, April 20). Retrieved from Royal Society of Chemistry. [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. (2020, January 17). Retrieved from American Chemical Society Publications. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from Master Organic Chemistry. [Link]

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from NC State University Libraries. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016, March 7). Retrieved from Wiley Online Library. [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]

  • Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile | lookchem. (n.d.). Retrieved from LookChem. [Link]

  • 1-Cyano-1-hydroxycyclopentane | CAS#:5117-85-1 | Chemsrc. (2025, August 26). Retrieved from Chemsrc. [Link]

  • 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855 - PubChem, NIH. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-Hydroxycyclopentanecarbonitrile in the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in a host of immune-mediated inflammatory diseases and myeloproliferative neoplasms. The development of small-molecule JAK inhibitors (jakinibs) has revolutionized treatment paradigms in these areas. A key to the success of several leading JAK inhibitors is the incorporation of specific, carefully designed chemical scaffolds that provide optimal binding affinity, selectivity, and pharmacokinetic properties. This document provides a detailed examination of the 3-hydroxycyclopentanecarbonitrile moiety and its derivatives, a cornerstone scaffold in the synthesis of potent JAK inhibitors, with a primary focus on the development of Ruxolitinib. We will explore the underlying rationale for its use, provide detailed synthetic protocols for key intermediates, and outline methodologies for in vitro and in vivo evaluation.

Introduction: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they modulate gene expression.[1][2] This pathway is integral to numerous biological processes, including hematopoiesis, immune response, cellular proliferation, and apoptosis.[3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These kinases associate with the intracellular domains of type I and II cytokine receptors.[3][4]

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate target gene expression.[2][4]

Dysregulation or persistent activation of the JAK-STAT pathway is a key pathogenic driver in many autoimmune diseases, such as rheumatoid arthritis, and in myeloproliferative neoplasms (MPNs).[1][3] Consequently, inhibiting JAK enzymes with small molecules that compete with ATP at the kinase domain has become a highly successful therapeutic strategy.[3] The design of these inhibitors often relies on privileged scaffolds that can be chemically elaborated to achieve desired potency and selectivity across the JAK family. The cyclopentane core, particularly the chiral 3-hydroxycyclopentanecarbonitrile and its derivatives, has proven to be an exceptionally valuable building block in this endeavor.

The JAK-STAT Signaling Cascade: A Visual Guide

To understand the mechanism of inhibition, it is crucial to first visualize the pathway itself. The following diagram illustrates the key events in JAK-STAT signal transduction.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Cytokine->Receptor1 1. Ligand Binding Receptor2 Cytokine Receptor Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 STAT1 STAT Receptor1->STAT1 4. STAT Docking JAK2 JAK Receptor2->JAK2 STAT2 STAT Receptor2->STAT2 JAK1->Receptor1 3. Receptor Phosphorylation JAK1->JAK2 2. Trans-phosphorylation JAK1->STAT1 JAK2->Receptor2 JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation ATP ATP ATP->JAK1 ATP Binding Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK1 Competitive Inhibition Transcription Gene Transcription DNA->Transcription 8. Modulation of Gene Expression Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis & Purification InVitro In Vitro Screening (Potency, Selectivity) Synthesis->InVitro ADME In Vitro ADME/Tox (Metabolic Stability, hERG) InVitro->ADME Lead Candidate PK Pharmacokinetics (Mouse/Rat) ADME->PK InVivo In Vivo Efficacy Study (Disease Model) PK->InVivo PD Pharmacodynamics (Target Engagement) InVivo->PD

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

3-Hydroxycyclopentanecarbonitrile is a bifunctional aliphatic scaffold commonly generated via the reduction of 3-oxocyclopentanecarbonitrile. Its purification presents specific challenges due to its high polarity, lack of a strong UV chromophore, and the presence of diastereomers (cis and trans).

This guide provides an authoritative troubleshooting framework for isolating high-purity material, specifically addressing the separation of diastereomers and detection of non-UV active fractions.

Molecule Specifications
PropertyDetailImplication for Purification
Structure Cyclopentane ring with -OH and -CN at C1/C3 positions.[1]High Polarity: Requires polar mobile phases (e.g., EtOAc, MeOH).[2]
Stereochemistry Two chiral centers; exists as a mixture of cis and trans diastereomers.Separation: Diastereomers have distinct physical properties and can often be separated by silica gel chromatography using optimized gradients.
UV Activity Weak (nitrile absorption ~210 nm).[2] No conjugated system.Detection: Standard UV (254 nm) is ineffective. Visualizing stains are mandatory.
Stability Generally stable secondary alcohol.Handling: Compatible with standard silica gel; avoid strong acids if nitrile hydrolysis is a concern (rare under column conditions).

Troubleshooting Guide (Q&A)

Issue 1: "I cannot see my compound on the TLC plate under UV light."

Diagnosis: 3-Hydroxycyclopentanecarbonitrile lacks a conjugated


-system, rendering it invisible under standard UV (254 nm) visualization.[2]

Solution: You must use chemical staining methods. The hydroxyl and nitrile groups respond well to oxidative and complexation stains.

  • Primary Recommendation: Permanganate Stain (KMnO₄) .[2][3][4] The secondary alcohol is readily oxidized, appearing as a bright yellow spot on a purple background.

  • Secondary Recommendation: Phosphomolybdic Acid (PMA) .[2][3] Universal stain for alcohols; appears as dark green/black spots on a light green background after heating.[3]

  • Alternative: Iodine Chamber . Reversible and effective for concentrating fractions, though less specific.

Expert Insight: Do not rely on refractive index (RI) detectors for flash chromatography unless you are using an automated system with verified sensitivity. Manual TLC staining is the most robust validation method.

Issue 2: "The cis and trans isomers are co-eluting or showing poor resolution."

Diagnosis: The polarity difference between the cis and trans diastereomers is subtle. A standard steep gradient (e.g., 0%


 50% EtOAc) often elutes them together.[2]

Solution: Optimize the stationary phase interaction by "flattening" the gradient at the elution point.

  • Run a Scout TLC: Determine the solvent ratio where

    
     for the mixture (e.g., 40% EtOAc in Hexanes).
    
  • Use Isocratic Elution: Pack and run the column isocratically at a slightly lower polarity (e.g., 30% EtOAc) for 2-3 column volumes (CV) before increasing polarity.

  • Change Solvent Selectivity: If Hexane/EtOAc fails, switch to DCM/MeOH (Dichloromethane/Methanol). The different solvation mechanism of chlorinated solvents can often resolve diastereomers that co-elute in acetate systems. Try a gradient of 0%

    
     5% MeOH in DCM.
    
Issue 3: "My product is streaking or tailing on the column."

Diagnosis: This is typical for polar alcohols on silica gel. The hydroxyl group can hydrogen-bond strongly with the silanols on the silica surface.

Solution:

  • Concentration Check: Ensure you are not overloading the column. For difficult diastereomer separations, a load of 1:50 to 1:100 (compound:silica mass) is recommended.

  • Solvent Modifier: While usually reserved for amines, adding 1% Isopropanol to the mobile phase can sometimes reduce tailing for alcohols by competing for active sites, though this is rarely necessary if the gradient is slow enough.

  • Workup Check: Ensure no residual boron salts (from NaBH₄ reduction) remain. Boron complexes can "smear" compounds across the column. Perform a thorough quench with aqueous NH₄Cl or dilute HCl and extraction before loading.

Issue 4: "I have low recovery yield."

Diagnosis: The compound is water-soluble and polar. It may be retained in the aqueous phase during extraction or adsorbed permanently onto the silica if the elution solvent isn't polar enough.

Solution:

  • Extraction: When extracting from the aqueous quench, use a polar organic solvent like EtOAc or DCM and salt out the aqueous layer with NaCl (brine) to force the organic product out. Repeat extraction 3-4 times.

  • Flush the Column: After the main fractions are collected, flush the column with 10% MeOH in DCM or 100% EtOAc to ensure no material remains adsorbed.

Experimental Protocols

A. TLC Stain Preparation

Use these stains to visualize fractions.[4]

StainRecipeActivationTarget
KMnO₄ (Basic) Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water.Heat (Heat gun)Alcohols (Yellow spots)
PMA Dissolve 10g Phosphomolybdic acid in 100mL Ethanol.Heat vigorouslyAlcohols (Dark green spots)
Vanillin Dissolve 15g Vanillin in 250mL Ethanol + 2.5mL conc. H₂SO₄.HeatGeneral Organic (Various colors)
B. Purification Workflow (Standard Protocol)

Step 1: Sample Preparation Dissolve the crude oil in a minimum amount of DCM. If the crude is very viscous or contains salts, filter it through a small cotton plug before loading.

Step 2: Column Packing

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Ratio: 50g Silica per 1g of crude sample (for diastereomer separation).

  • Slurry Solvent: 10-20% EtOAc in Hexanes (or pure DCM).

Step 3: Elution Gradient (Hexane/EtOAc System)

  • CV 1-2: 10% EtOAc/Hexane (Flush non-polar impurities).[2]

  • CV 3-5: 20% EtOAc/Hexane.[5]

  • CV 6-15: 30-40% EtOAc/Hexane (Target elution zone - monitor carefully).[2]

  • CV 16+: 50-100% EtOAc (Flush remaining polar isomers/impurities).[2]

Step 4: Fraction Analysis Spot every 3rd fraction on a TLC plate. Dip in KMnO₄ and heat.[4] Pool fractions based on spot purity.

Visualization & Logic

The following diagram illustrates the decision logic for purifying 3-Hydroxycyclopentanecarbonitrile, focusing on the critical "No UV" and "Diastereomer" checkpoints.

PurificationLogic Start Crude 3-Hydroxy- cyclopentanecarbonitrile TLC_Check TLC Analysis (Scout Solvent) Start->TLC_Check UV_Check UV Active? TLC_Check->UV_Check Stain_Select Apply Stain: KMnO4 or PMA UV_Check->Stain_Select No (Expected) Separation_Check Diastereomers Separated? Stain_Select->Separation_Check Direct_Column Standard Flash (Hex/EtOAc) Separation_Check->Direct_Column Yes (Rf > 0.15) Optimized_Column High-Res Flash (Isocratic Hold) Separation_Check->Optimized_Column Partial (Rf < 0.1) DCM_MeOH Switch Solvent: DCM / MeOH Separation_Check->DCM_MeOH No (Co-elution) Pool_Fractions Pool & Concentrate Direct_Column->Pool_Fractions Optimized_Column->Pool_Fractions DCM_MeOH->Pool_Fractions NMR_Validation NMR Validation (Coupling Constants) Pool_Fractions->NMR_Validation

Caption: Decision tree for the purification of 3-hydroxycyclopentanecarbonitrile, prioritizing stain visualization and diastereomer resolution strategies.

Frequently Asked Questions (FAQs)

Q: How do I distinguish the cis and trans isomers? A: While polarity can provide a hint (often cis is more polar in 1,3-systems due to dipole alignment, but this varies), NMR is the only definitive method.

  • Isolate the two spots separately.

  • Run ¹H NMR.

  • Analyze the coupling constants (

    
    -values) of the proton at C3 (the CH-OH proton). Cis and trans relationships on the cyclopentane ring typically display distinct splitting patterns due to the dihedral angles.
    

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina can be used and may offer different selectivity for the diastereomers. However, Silica is preferred for cost and ease of use. Avoid Basic Alumina if there is any risk of nitrile hydrolysis or epimerization (though unlikely under mild conditions).

Q: Is the compound hygroscopic? A: Yes, like many low-molecular-weight alcohols, it can absorb moisture. Store purified material under an inert atmosphere (Nitrogen/Argon) in a desiccator or freezer.[2]

Q: What if I used excess NaBH₄ and my separation is messy? A: Excess boron salts can complex with the diol/alcohol and streak. Ensure you performed an acidic quench (e.g., dilute HCl or saturated NH₄Cl) and washed the organic layer with brine. If problems persist, a "filtration column" (short plug of silica) to remove polar salts before the main careful column is highly recommended.

References

  • Reduction of Cyclopentanones: Constantino, M. G., et al. "Stereoselective sodium borohydride reductions of cyclopentanones."[6] Química Nova, vol. 21, no.[2][6] 6, 1998, pp. 721-723.[2] (Describes the reduction of substituted cyclopentanones and the resulting cis/trans mixtures).

  • Flash Chromatography Techniques: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[2] Journal of Organic Chemistry, vol. 43, no. 14, 1978, pp. 2923–2925.[2] (The foundational text for flash chromatography parameters). [2]

  • TLC Staining Guide: "TLC Visualization Reagents." EPFL (École Polytechnique Fédérale de Lausanne).[2] (Authoritative recipes for KMnO4 and PMA stains).

  • Cis/Trans Separation on Silica: "Separation of cis and trans isomers of 2-Methyl-3-phenylaziridine." BenchChem Technical Support. (General principles for separating diastereomers on silica gel). [2]

Sources

Resolving emulsion formation during 3-Hydroxycyclopentanecarbonitrile extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Core Problem: 3-Hydroxycyclopentanecarbonitrile (3-HCPC) is a classic "troublemaker" in liquid-liquid extraction (LLE) due to its amphiphilic nature .

  • Hydrophilic Domain: The hydroxyl group (-OH) and nitrile group (-CN) form strong hydrogen bonds with water.

  • Lipophilic Domain: The cyclopentane ring seeks non-polar environments.

  • Thermodynamic Consequence: The molecule acts as a surfactant at the interface, lowering surface tension and stabilizing water droplets within the organic phase (and vice versa).

Immediate Action Required: Do not simply "shake harder." This increases droplet surface area and stabilizes the emulsion. Follow the diagnostic logic below to select the correct intervention.

Diagnostic Decision Tree

Use this logic flow to determine your next step.

EmulsionLogic Start Identify Emulsion Type RagLayer Rag Layer (Distinct middle layer) Start->RagLayer Milky Milky/Cloudy Phase (No distinct interface) Start->Milky Isopycnic Density Issue (Phases won't settle) Start->Isopycnic ActionBrine Protocol A: Salting Out (Saturate Aqueous Phase) RagLayer->ActionBrine Primary Fix ActionFilter Protocol B: Celite Filtration (Physical Coalescence) Milky->ActionFilter Primary Fix ActionDensity Protocol C: Solvent Modification (Alter Density Vector) Isopycnic->ActionDensity Primary Fix ActionBrine->ActionFilter If fails

Figure 1: Decision matrix for selecting the appropriate emulsion-breaking protocol based on visual inspection of the separatory funnel.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Rag Layer" (Stabilized Interface)

User Question: "I have a distinct third layer between my aqueous and organic phases. It won't separate even after standing for 30 minutes. How do I resolve this?"

Technical Analysis: This is a "rag layer" caused by surfactant stabilization. The 3-HCPC molecules are aligning at the interface, preventing droplet coalescence. This often happens when the ionic strength of the aqueous phase is too low.

The Solution (Protocol A: Salting Out):

  • Add Brine: Add a volume of Saturated NaCl solution equal to 20% of your aqueous phase volume directly to the funnel.

  • Swirl, Don't Shake: Gently swirl the funnel to mix the brine into the aqueous layer without creating new micro-droplets.

  • Wait: Allow 10–15 minutes for separation.

Why it works: Adding salt increases the ionic strength of the water (


).[1][2] This compresses the electrical double layer around the droplets and disrupts the hydration shell of the 3-HCPC hydroxyl group, forcing the organic molecule out of the water (the "Salting Out" effect) and destroying the surfactant capability.
Issue 2: The "Milky" Suspension

User Question: "My entire organic layer looks like milk. There is no clear interface at all."

Technical Analysis: This is a stable emulsion of micro-droplets, likely stabilized by fine particulates (silica dust, precipitated salts, or polymer byproducts) acting as Pickering emulsifiers. Chemical methods (brine) often fail here because the stabilization is physical, not just thermodynamic.

The Solution (Protocol B: Celite Filtration):

  • Materials: Celite 545 (diatomaceous earth), Sintered glass funnel (or Buchner funnel), Vacuum flask.

  • Step 1: Pack a 1-2 cm pad of Celite in the funnel. Wet it with your organic solvent.

  • Step 2: Apply gentle vacuum.

  • Step 3: Pour the entire contents of the separatory funnel (both phases and the emulsion) through the Celite pad.

  • Step 4: Return the filtrate to a clean separatory funnel.

Why it works: The microscopic structure of Celite acts as a "coalescer." As the emulsion passes through the tortuous path of the silica skeleton, the micro-droplets are physically sheared and forced to collide, merging into larger droplets that can separate by gravity. It also filters out the particulate matter stabilizing the emulsion [1].

Issue 3: Density Inversion (Isopycnic State)

User Question: "I am using Dichloromethane (DCM), but the layers are floating in the middle or not settling to the bottom."

Technical Analysis: DCM has a density of ~1.33 g/mL. Water is ~1.0 g/mL. However, if your aqueous phase contains high salts (density >1.1) and your DCM phase contains a high concentration of 3-HCPC (density ~1.1 g/mL), the densities of the two phases become nearly identical. Gravity cannot separate them.

The Solution (Protocol C: Density Modification):

  • Option 1 (Make Organic Heavier): Add more pure DCM to dilute the product and increase the density of the organic phase.

  • Option 2 (Make Aqueous Lighter): Dilute the aqueous phase with water (Warning: This may reduce yield due to 3-HCPC water solubility).

  • Recommended: Switch solvent systems if possible. Use Ethyl Acetate (EtOAc, density 0.90 g/mL) combined with heavy brine saturation to ensure a massive density difference.

Comparative Data: Solvent Selection

Choosing the right solvent is the best prevention. 3-HCPC is polar; therefore, the partition coefficient (


) is critical.
Solvent SystemDensity (g/mL)Emulsion RiskExtraction Efficiency for 3-HCPCRecommendation
DCM / Water 1.33 / 1.00High HighUse only if necessary; prone to isopycnic issues.
EtOAc / Brine 0.90 / 1.20LowModeratePreferred. Large density gap aids separation.
MTBE / Brine 0.74 / 1.20Very LowLowPoor recovery of polar 3-HCPC.
CHCl3 / Water 1.49 / 1.00ModerateVery HighGood alternative to DCM if toxicity allows.

Advanced Workflow: Continuous Extraction

If manual extraction consistently fails due to emulsions, switch to Continuous Liquid-Liquid Extraction . This is the "Gold Standard" for amphiphilic compounds like 3-HCPC.

ContinuousExtraction ReactionPot Aqueous Reaction Mixture (Contains 3-HCPC) Extractor Continuous Extractor Body (Solvent droplets pass through aq phase) ReactionPot->Extractor Load CollectionFlask Collection Flask (Refluxing Organic Solvent) Extractor->CollectionFlask Enriched Solvent Return CollectionFlask->Extractor Vapor Rise CollectionFlask->CollectionFlask Solvent Recycles (Emulsions avoided by slow droplet percolation)

Figure 2: Workflow for continuous extraction. This method avoids vigorous shaking, preventing the formation of stable emulsions while maximizing recovery of polar analytes.

FAQ: Rapid Fire

Q: Can I use centrifugation? A: Yes. If you have 50mL conical tubes, centrifuging at 3000-5000 RPM for 5 minutes is the most effective physical method to break a stubborn emulsion [2].

Q: Will acidifying the solution help? A: Proceed with caution. While acidifying (pH 3-4) can suppress the ionization of impurities, strong acids may hydrolyze the nitrile group (-CN) to a carboxylic acid or amide, destroying your product. Neutral or slightly saline conditions are safer for 3-HCPC.

Q: I lost the interface! Which layer is which? A: The "Drop Test." Add a few drops of water to the funnel. Watch where they go. If they mix with the top layer, the top is aqueous. If they cut through the top layer and settle in the bottom, the bottom is aqueous (or the top is organic).

References

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved February 18, 2026, from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70370525, 3-Cyclopentyl-3-hydroxypropanenitrile (Analogous Structure). Retrieved February 18, 2026, from [Link]

Sources

Stability of 3-Hydroxycyclopentanecarbonitrile under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydroxycyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and reaction of this bifunctional molecule. This document will delve into the chemical stability of 3-Hydroxycyclopentanecarbonitrile under both acidic and basic conditions, explaining the underlying reaction mechanisms and potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3-Hydroxycyclopentanecarbonitrile?

A1: The stability of 3-Hydroxycyclopentanecarbonitrile is dictated by its two functional groups: a secondary alcohol and a nitrile. The primary concerns are hydrolysis of the nitrile group and dehydration of the alcohol. The reaction pathway that predominates is highly dependent on the pH of the medium and the reaction temperature. Under acidic conditions, both nitrile hydrolysis and alcohol dehydration can occur, potentially competing with each other. In basic media, the primary reaction is the hydrolysis of the nitrile group.

Q2: What happens to 3-Hydroxycyclopentanecarbonitrile under acidic conditions?

A2: Under acidic conditions, particularly with heating, 3-Hydroxycyclopentanecarbonitrile can undergo two main transformations: hydrolysis of the nitrile to a carboxylic acid and dehydration of the secondary alcohol to an alkene.[1][2] The nitrile hydrolysis proceeds through an amide intermediate.[1][3][4][5][6] The dehydration of the alcohol typically follows an E1 mechanism.[2][7][8]

Q3: Which is more likely to occur under acidic conditions: nitrile hydrolysis or alcohol dehydration?

A3: The predominant pathway depends on the specific reaction conditions, including acid concentration, temperature, and reaction time. Generally, nitrile hydrolysis requires prolonged heating in the presence of a strong acid.[1][9] Acid-catalyzed dehydration of secondary alcohols also requires elevated temperatures.[2][7] It is plausible that both reactions could occur simultaneously, leading to a mixture of products. To favor nitrile hydrolysis while minimizing dehydration, it is advisable to use moderate temperatures and carefully control the reaction time.

Q4: Can intramolecular reactions occur with 3-Hydroxycyclopentanecarbonitrile?

A4: Yes, given the proximity of the hydroxyl and nitrile groups (in a 1,3-relationship), intramolecular cyclization is a possibility, especially under conditions that promote nitrile hydrolysis. The initial hydrolysis of the nitrile to a carboxylic acid would form a γ-hydroxy acid. These γ-hydroxy acids are known to readily undergo intramolecular esterification (lactonization) to form a stable five-membered γ-lactone. This process can sometimes be spontaneous or catalyzed by acid.

Q5: What is the expected stability of 3-Hydroxycyclopentanecarbonitrile under basic conditions?

A5: Under basic conditions, the primary reaction is the hydrolysis of the nitrile group to a carboxylate salt.[3][4][9] The secondary alcohol is generally stable under basic conditions and is not expected to undergo elimination unless it is first converted into a better leaving group. The hydrolysis of the nitrile will proceed via an intermediate amide, which is then further hydrolyzed to the carboxylate.[3][9]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Solution
Formation of an unsaturated product (alkene) during an acid-catalyzed reaction. The reaction conditions (high temperature, strong acid) are favoring the dehydration of the secondary alcohol.[2][7][10]Reduce the reaction temperature. Use a milder acid catalyst if possible. Monitor the reaction closely and stop it once the desired conversion of the nitrile is achieved.
Isolation of a lactone instead of the expected hydroxy acid. The intermediate γ-hydroxy acid has undergone intramolecular cyclization (lactonization).If the hydroxy acid is the desired product, avoid prolonged heating under acidic conditions after the hydrolysis is complete. Work up the reaction at a lower temperature. Purification by chromatography may be necessary to separate the lactone from the hydroxy acid.
Incomplete hydrolysis of the nitrile group. Reaction time is too short, the temperature is too low, or the concentration of the acid/base is insufficient.[9]Increase the reaction time and/or temperature. Ensure a sufficient stoichiometric amount or concentration of the acid or base catalyst is used.
Formation of an amide as a major byproduct. The hydrolysis of the intermediate amide to the carboxylic acid is incomplete.[1][3][4][5][6]Prolong the reaction time or increase the temperature to drive the hydrolysis of the amide to completion.

Experimental Protocols & Mechanisms

Acid-Catalyzed Hydrolysis and Dehydration

Under acidic conditions, two competing pathways can be observed.

Protocol for Nitrile Hydrolysis:

  • Dissolve 3-Hydroxycyclopentanecarbonitrile in an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or HCl).

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture and neutralize it to isolate the 3-hydroxycyclopentanecarboxylic acid.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis: The hydrolysis proceeds in two main stages: conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[1][3][5][11]

cluster_0 Nitrile to Amide cluster_1 Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H⁺ ImidicAcid R-C(=N⁺H₂)-OH ProtonatedNitrile->ImidicAcid H₂O Tautomer R-C(=NH)-OH ImidicAcid->Tautomer -H⁺ Amide R-C(=O)-NH₂ Tautomer->Amide Tautomerization Amide2 R-C(=O)-NH₂ ProtonatedAmide R-C(=O⁺H)-NH₂ Amide2->ProtonatedAmide H⁺ Tetrahedral R-C(OH)₂-NH₂ ProtonatedAmide->Tetrahedral H₂O ProtonatedAmine R-C(OH)₂-N⁺H₃ Tetrahedral->ProtonatedAmine H⁺ transfer CarboxylicAcid R-C(=O⁺H)-OH ProtonatedAmine->CarboxylicAcid -NH₃ FinalAcid R-COOH CarboxylicAcid->FinalAcid -H⁺

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Mechanism of Acid-Catalyzed Dehydration (E1): The secondary alcohol can be eliminated to form cyclopentenecarbonitrile.[2][7][8]

Alcohol Cyclopentanol derivative ProtonatedAlcohol Protonated Alcohol Alcohol->ProtonatedAlcohol H⁺ Carbocation Secondary Carbocation ProtonatedAlcohol->Carbocation -H₂O (slow) Alkene Cyclopentene derivative Carbocation->Alkene -H⁺

Caption: E1 mechanism for acid-catalyzed alcohol dehydration.

Base-Catalyzed Hydrolysis

Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt.

Protocol for Nitrile Hydrolysis:

  • Dissolve 3-Hydroxycyclopentanecarbonitrile in an aqueous solution of a strong base (e.g., 10% NaOH).[9]

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 3-hydroxycyclopentanecarboxylic acid.

Mechanism of Base-Catalyzed Nitrile Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3][4]

cluster_0 Nitrile to Amide cluster_1 Amide to Carboxylate Nitrile R-C≡N ImineAnion R-C(=N⁻)-OH Nitrile->ImineAnion OH⁻ ImidicAcid R-C(=NH)-OH ImineAnion->ImidicAcid H₂O Amide R-C(=O)-NH₂ ImidicAcid->Amide Tautomerization Amide2 R-C(=O)-NH₂ Tetrahedral R-C(O⁻)(OH)-NH₂ Amide2->Tetrahedral OH⁻ CarboxylicAcid R-COOH Tetrahedral->CarboxylicAcid -NH₂⁻ Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate OH⁻

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylate.

Summary of Stability and Potential Products

Condition Functional Group Primarily Affected Major Product(s) Potential Byproduct(s)
Mild Acidic, Low Temp. Nitrile3-HydroxycyclopentanecarboxamideStarting Material
Strong Acidic, High Temp. Nitrile and Alcohol3-Hydroxycyclopentanecarboxylic acid, Cyclopent-2-enecarbonitrile3-Oxocyclopentanecarboxylic acid (if oxidation occurs), γ-lactone
Mild Basic, Low Temp. Nitrile3-HydroxycyclopentanecarboxamideStarting Material
Strong Basic, High Temp. NitrileSodium 3-hydroxycyclopentanecarboxylate3-Hydroxycyclopentanecarboxamide

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). In Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Nitriles. (2024, December 5). In Chemistry Steps. Retrieved from [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). In OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. Moodle. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (2019, December 23). In Chemistry Steps. Retrieved from [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Retrieved from [Link]

  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. Revisely. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved from [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. Retrieved from [Link]

  • Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. CSIR Research Space. Retrieved from [Link]

  • Nayak, A. S., Jaiswal, S., Sahu, M. K., & Gunanathan, C. (2024). KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways. Journal of Chemical Sciences, 136(1), 1-10. Retrieved from [Link]

  • Schunn, S. D., & Schimmel, P. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 688-699. Retrieved from [Link]

  • Lewis base-catalysed KR of secondary alcohols. ResearchGate. Retrieved from [Link]

  • Nitriles and hydroxynitriles. CIE A-Level Chemistry. Retrieved from [Link]

  • Enantioselective hydrolysis of β-hydroxy nitriles using the whole cell biocatalyst Rhodococcus rhodochrous ATCC BAA870. (2018, February 13). ResearchGate. Retrieved from [Link]

  • Elimination Reactions of Alcohols. (2015, April 16). Master Organic Chemistry. Retrieved from [Link]

Sources

Removing metal catalyst residues from 3-Hydroxycyclopentanecarbonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Efficient Removal of Metal Catalyst Residues from 3-Hydroxycyclopentanecarbonitrile Products

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with metal catalyst contamination in 3-Hydroxycyclopentanecarbonitrile and related pharmaceutical intermediates. Transition metal catalysts, particularly palladium, are invaluable in modern organic synthesis but their removal is critical to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2][3] This document outlines common issues, troubleshooting strategies, and validated protocols to reduce residual metal content to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH Q3D).[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is the removal of metal catalyst residues so critical? Residual metals can be toxic, interfere with downstream chemistry, compromise the stability of the final API, and falsify results in biological assays.[2][6][7] Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in all pharmaceutical products to ensure patient safety.[4][5] For many common catalysts like palladium, the permitted concentration in the final drug product is often in the low parts-per-million (ppm) range.[8][9]

Q2: What are the most common methods for removing metal catalyst residues? The primary methods include treatment with activated carbon, the use of specialized metal scavengers, chromatography, and recrystallization.[5][8][10] Each method has distinct advantages and disadvantages related to selectivity, cost, scalability, and potential for product loss.[8]

Q3: How do I choose the right removal method for my process? The optimal method depends on several factors: the specific metal and its oxidation state, the initial concentration of the residue, the chemical properties of your product (3-Hydroxycyclopentanecarbonitrile), cost considerations, and the required final purity. A screening process is often the most effective approach to identify the best solution for a specific chemical system.[4][11]

Q4: What is a metal scavenger and how does it work? Metal scavengers are materials, typically based on silica or a polymer, that are functionalized with ligands that have a high affinity for specific metals.[7][10] These ligands act as chelating agents, binding the metal ions and allowing them to be removed from the reaction mixture by simple filtration.[7][12] This method is highly selective and can reduce product loss compared to less specific adsorbents like activated carbon.[8]

Q5: Can standard column chromatography remove metal residues effectively? While column chromatography is a powerful purification technique, it is not always sufficient to remove trace metal catalysts to the required low-ppm levels.[6][13] Studies have shown that significant levels of palladium can remain in products even after chromatographic purification.[6][13] Therefore, it is often used in conjunction with a dedicated scavenging step for robust and reliable metal removal.[6][13]

Q6: How can I accurately measure the level of residual metal in my product? The standard and most reliable techniques for quantifying trace metal content in pharmaceutical samples are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[1][14] While highly accurate, these methods require expensive instrumentation and complex sample preparation.[1][14] For process development and screening, faster methods based on catalysis and fluorescence may also be used.[1][14]

Troubleshooting Guides & Experimental Protocols

This section addresses specific problems encountered during the purification of 3-Hydroxycyclopentanecarbonitrile.

Problem 1: High Palladium Levels (>100 ppm) Persist After Initial Workup

Your initial aqueous workup and solvent extraction have failed to sufficiently remove the palladium catalyst. Residual levels remain high, posing a risk to downstream steps and final product purity.

Causality: Palladium from cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can exist in various forms, including colloidal metallic palladium (Pd(0)) or soluble palladium complexes (Pd(II)), which may not be fully removed by simple phase separations.[6][15]

Solution A: Treatment with Activated Carbon

Activated carbon is a cost-effective adsorbent with a high surface area capable of binding a wide range of impurities, including metal catalysts.[16] It is particularly effective for removing colored impurities alongside palladium.[16]

Experimental Protocol: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude 3-Hydroxycyclopentanecarbonitrile product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Treatment: Add 0.1 to 0.5 weight equivalents (10-50% w/w relative to the crude product) of activated carbon (e.g., Darco KB-B) to the solution.[4]

  • Agitation: Stir the slurry at a moderately elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined experimentally.[4]

  • Filtration: Cool the mixture to room temperature and filter it through a pad of diatomaceous earth (e.g., Celite®) to remove the activated carbon.[11][17] Safety Note: Do not allow the palladium-on-carbon filter cake to dry in the air, as it can be pyrophoric. Keep it wet with solvent.[17]

  • Recovery: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[11]

Solution B: Application of Solid-Supported Metal Scavengers

Metal scavengers offer a highly selective and efficient alternative to activated carbon, minimizing the risk of product loss.[8][10] Scavengers with thiol (-SH) or trimercaptotriazine (TMT) functional groups are particularly effective for palladium.[8][10]

Experimental Protocol: Screening and Use of Metal Scavengers

  • Scavenger Selection: Choose a panel of scavengers to screen. For palladium, good candidates include silica-based thiol (Si-Thiol) and trimercaptotriazine (Si-TMT) scavengers.[8]

  • Preparation: Dissolve the crude product in a suitable solvent.

  • Screening: In parallel vials, treat aliquots of the solution with different scavengers (typically 3-5 equivalents relative to the initial metal concentration) at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-16 hours.[8]

  • Analysis: After the allotted time, take a sample from each vial, filter, and analyze for residual palladium using ICP-MS to identify the most effective scavenger.

  • Bulk Scavenging: Once the optimal scavenger is identified, scale the process. Add the selected scavenger to the main batch and stir under the optimized conditions.

  • Filtration: Filter the mixture to remove the solid-supported scavenger.[11]

  • Recovery: Wash the scavenger with fresh solvent, combine the filtrates, and concentrate to yield the purified product.[11]

Problem 2: Significant Product Loss During Activated Carbon Treatment

You observe a low yield of 3-Hydroxycyclopentanecarbonitrile after purification with activated carbon.

Causality: Activated carbon is a non-selective adsorbent.[4] Polar molecules, such as your hydroxyl- and nitrile-containing product, can adsorb onto its surface along with the metal catalyst, leading to significant yield reduction.[4][11]

Troubleshooting Steps:

  • Reduce Carbon Loading: Decrease the weight equivalents of activated carbon used. Start with a lower amount (e.g., 5% w/w) and incrementally increase if metal removal is insufficient.

  • Screen Carbon Grades: Different grades of activated carbon have varying pore sizes and surface properties. Test several types to find one with lower affinity for your product.[11]

  • Switch to a Selective Method: If product loss remains high, the best solution is to switch to a more selective method like metal scavengers, which are designed to bind metals with minimal off-target binding of the organic product.[8][11]

Problem 3: Metal Scavenger Performance is Poor

The chosen metal scavenger fails to reduce palladium levels to the target concentration (<10 ppm).

Causality: The scavenger's effectiveness can be influenced by the metal's oxidation state, the presence of strong ligands (e.g., phosphines) that create sterically hindered complexes, or incompatible solvent conditions.[10]

Troubleshooting Steps:

  • Screen a Broader Range of Scavengers: The initial choice may not be optimal. For example, while Si-Thiol is a versatile scavenger, Si-DMT is often preferred for more hindered palladium complexes.[10] Amine-based scavengers can also be effective for palladium.[10]

  • Optimize Conditions: Vary the temperature, reaction time, and scavenger equivalents. Scavenging is a kinetic process; sometimes, longer reaction times or higher temperatures are needed.

  • Consider an Oxidative Pre-treatment: If the catalyst is in a difficult-to-scavenge Pd(0) state, a mild oxidation step to convert it to a more accessible Pd(II) state can sometimes improve scavenger efficacy.

Method Selection and Data Summary

Choosing the correct purification strategy is key to an efficient and scalable process. The following resources are designed to aid in this decision-making process.

Decision Workflow for Catalyst Removal

This diagram outlines a logical path for selecting an appropriate metal removal strategy.

G start Crude Product (3-Hydroxycyclopentanecarbonitrile) quantify Quantify Metal Content (e.g., ICP-MS) start->quantify decision1 Metal Content > 100 ppm? quantify->decision1 carbon Activated Carbon Treatment decision1->carbon Yes (High Level) scavenger Metal Scavenger Screening decision1->scavenger No (Trace Level) decision2 Product Loss High? carbon->decision2 recrystallize Final Crystallization scavenger->recrystallize decision2->scavenger Yes decision2->recrystallize No final_product Purified Product (<10 ppm Metal) recrystallize->final_product

Caption: Decision tree for choosing a catalyst removal method.

Comparison of Metal Removal Techniques

This table summarizes the key characteristics of the most common methods.

MethodSelectivityRelative CostScalabilityKey AdvantageKey Disadvantage
Activated Carbon LowLowHighRemoves a broad range of impuritiesHigh potential for product loss[4][11]
Metal Scavengers HighMedium-HighHighExcellent efficiency and low product lossHigher initial cost than carbon[10]
Chromatography HighHighLow-MediumHigh purity achievableHigh solvent usage; may not remove all traces[6]
Crystallization VariableLowHighExcellent for final product polishingCan sometimes concentrate metal impurities[5]
Performance of Common Metal Scavengers for Palladium
Scavenger TypeFunctional GroupPrimary Target MetalsNotes
Si-Thiol Thiol (-SH)Pd, Pt, Cu, Ag, PbA versatile and robust scavenger widely used in pharma.[8][10]
Si-TMT / MP-TMT TrimercaptotriazinePd, RuHighly effective for palladium, including hindered complexes.[8][10]
Si-Amine Amine (-NH2)Pd, Pt, Cr, WUseful scavenger for various metals.[10]
Si-Cysteine CysteinePd, SnA versatile scavenger with high efficiency.[10]
General Process Workflow

The following diagram illustrates a typical workflow for synthesizing and purifying a pharmaceutical intermediate where metal catalyst removal is a critical step.

G cluster_0 Synthesis cluster_1 Initial Purification cluster_2 Metal Removal cluster_3 Final Purification synthesis Catalytic Reaction (e.g., Pd-catalyzed step) workup Aqueous Workup / Extraction synthesis->workup scavenging Scavenging or Carbon Treatment workup->scavenging final Chromatography and/or Crystallization scavenging->final api Final API final->api

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For small, chiral molecules such as 3-Hydroxycyclopentanecarbonitrile, a versatile building block in organic synthesis, a comprehensive understanding of its stereochemistry and purity is critical. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxycyclopentanecarbonitrile. In the absence of publicly available experimental spectra, this guide leverages empirical data from analogous compounds and established prediction principles to offer a robust spectral interpretation. Furthermore, we will objectively compare the utility of NMR spectroscopy with other common analytical techniques, providing a holistic perspective for researchers in the field.

The Imperative of Structural Verification

3-Hydroxycyclopentanecarbonitrile exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl and cyano groups significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. NMR spectroscopy stands as a powerful, non-destructive technique capable of distinguishing between these isomers, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Deciphering the Code: ¹H and ¹³C NMR Spectral Analysis

A rigorous analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon signal, providing a detailed structural fingerprint of the molecule. The following predicted spectral data is based on the analysis of structurally related compounds, including cyclopentanol and cyclopentanecarbonitrile, and accounts for the influence of the electron-withdrawing cyano group and the electronegative hydroxyl group.

Molecular Structure and Numbering:

Molecular structure of 3-Hydroxycyclopentanecarbonitrile.

Predicted ¹H-NMR Spectral Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H12.8 - 3.0m-Methine proton alpha to the electron-withdrawing cyano group, expected to be deshielded.
H2 (a,b)1.8 - 2.2m-Methylene protons adjacent to C1 and C3, diastereotopic and coupled to each other and neighboring protons.
H34.2 - 4.5m-Methine proton attached to the carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen. The chemical shift will be sensitive to the cis/trans stereochemistry.
H4 (a,b)1.7 - 2.1m-Methylene protons, diastereotopic and coupled to each other and neighboring protons.
H5 (a,b)1.9 - 2.3m-Methylene protons adjacent to C1, diastereotopic and coupled to each other and neighboring protons.
OH1.5 - 3.0br s-Broad singlet, chemical shift is concentration and temperature dependent.

Rationale for Predictions: The chemical shifts are estimated based on the known spectra of cyclopentanol and cyclopentanecarbonitrile. The proton at C1 is deshielded by the adjacent cyano group. The proton at C3 is significantly deshielded by the hydroxyl group. The methylene protons are all diastereotopic, leading to complex multiplets. The relative stereochemistry (cis vs. trans) will influence the coupling constants between H1, H2, and H3, and between H3, H4, and H2, which can be resolved with higher field NMR and 2D NMR techniques.

Predicted ¹³C-NMR Spectral Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C130 - 35Methine carbon attached to the cyano group.
C235 - 40Methylene carbon adjacent to two methine carbons.
C370 - 75Methine carbon attached to the hydroxyl group, significantly deshielded.
C438 - 43Methylene carbon.
C533 - 38Methylene carbon adjacent to the carbon with the cyano group.
CN120 - 125Carbon of the cyano group.

Rationale for Predictions: The chemical shifts are estimated based on the known spectra of cyclopentanol and cyclopentanecarbonitrile. The carbon bearing the hydroxyl group (C3) is the most deshielded among the sp³ carbons. The carbon of the cyano group will appear in the characteristic region for nitriles.

A Comparative Analysis of Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization.

TechniqueStrengths for 3-HydroxycyclopentanecarbonitrileLimitations
¹H and ¹³C NMR - Detailed structural information, including stereochemistry.- Non-destructive.- Quantitative analysis is possible.- Lower sensitivity compared to MS.- Can be complex to interpret for mixtures.
Fourier-Transform Infrared (FT-IR) Spectroscopy - Confirms presence of key functional groups (O-H stretch around 3300 cm⁻¹, C≡N stretch around 2250 cm⁻¹).[1] - Fast and simple to perform.- Provides limited information on the carbon skeleton and stereochemistry.- Not suitable for quantitative analysis of mixtures of isomers.
Mass Spectrometry (MS) - Provides accurate molecular weight information.- Fragmentation patterns can offer some structural clues. Cyclic alcohols often show a loss of water ([M-18]) and a complex ring cleavage.[2][3]- Does not distinguish between stereoisomers.- Fragmentation can be complex and difficult to interpret without reference spectra.
High-Performance Liquid Chromatography (HPLC) - Excellent for separating cis and trans isomers.- Can be used for purity assessment and quantification. For polar compounds like 3-hydroxycyclopentanecarbonitrile, techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase with polar-embedded columns are suitable.[4][5][6][7]- Does not provide direct structural information.- Requires reference standards for identification.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

NMR_Workflow A Sample Preparation B NMR Spectrometer Setup A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E 2D NMR (COSY, HSQC, HMBC) B->E F Data Processing and Analysis C->F D->F E->F G Structure Elucidation F->G

A typical workflow for NMR-based structure elucidation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Hydroxycyclopentanecarbonitrile for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Data Acquisition (on a 500 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a constant temperature (e.g., 298 K).

      • Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • ¹³C NMR:

      • Use a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.

      • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • 2D NMR (Optional but Recommended):

      • Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H coupling networks.

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming connectivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard.

Conclusion: The Central Role of NMR in Structural Chemistry

For a molecule like 3-Hydroxycyclopentanecarbonitrile, where stereochemistry is a critical attribute, NMR spectroscopy is an indispensable tool. Its ability to provide a detailed atomic-level picture of the molecular structure, including the relative orientation of substituents, sets it apart from other analytical techniques. While methods like FT-IR, MS, and HPLC are valuable for confirming functional groups, determining molecular weight, and assessing purity, they lack the comprehensive structural resolving power of NMR. By integrating the insights from a predicted NMR spectrum with data from these complementary techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and quality of their synthesized compounds, a cornerstone of scientific integrity and successful pharmaceutical development.

References

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Whitman College. GCMS Section 6.10. Available at: [Link]

  • Slideshare. Msc alcohols, phenols, ethers. Available at: [Link]

  • Frontier Laboratories. 5 Analytical Techniques for Characterizing Unknown Samples. Available at: [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

Sources

FTIR absorption peaks for nitrile and hydroxyl groups in 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of chiral building blocks, 3-Hydroxycyclopentanecarbonitrile (CAS: 105656-56-2) presents a unique spectroscopic challenge due to the interplay between its polar functional groups. This guide provides a technical comparison of its Fourier Transform Infrared (FTIR) spectrum against its non-hydroxylated analog, Cyclopentanecarbonitrile .

We analyze the specific vibrational modes of the nitrile (-C≡N) and hydroxyl (-OH) groups, highlighting the "Blue-Shift Anomaly" caused by hydrogen bonding—a critical quality attribute (CQA) for verifying molecular integrity during drug development.

Technical Deep Dive: The Nitrile-Hydroxyl Interplay

The "Blue-Shift" Phenomenon

Unlike most functional groups that undergo a "red shift" (lower wavenumber) when hydrogen-bonded, the nitrile group typically exhibits a blue shift (higher wavenumber) when acting as a hydrogen bond acceptor.[1]

In 3-Hydroxycyclopentanecarbonitrile, the hydroxyl proton (


) acts as a donor, while the nitrile nitrogen (

) acts as an acceptor. This interaction increases the force constant of the C≡N bond due to:
  • Electrostatics: The electric field of the proton stabilizes the dipolar resonance form of the nitrile.

  • Sigma-Donation: Constraining the nitrogen lone pair reduces repulsive antibonding interactions.

Isomeric Considerations (Cis vs. Trans)
  • Cis-isomer: Favors intramolecular hydrogen bonding (formation of a pseudo-ring structure). This typically results in a sharp, concentration-independent -OH peak and a distinct nitrile shift.

  • Trans-isomer: Favors intermolecular hydrogen bonding (dimer/polymer networks). This results in a broad -OH band and concentration-dependent shifts.

Comparative Analysis

Spectral Fingerprint Comparison

The following table contrasts the target molecule with its direct structural analog, Cyclopentanecarbonitrile, to isolate the diagnostic peaks.

Table 1: Diagnostic Peak Assignments & Shifts

Feature3-Hydroxycyclopentanecarbonitrile (Target)Cyclopentanecarbonitrile (Baseline)Mechanistic Insight
-OH Stretch 3200–3550 cm⁻¹ (Broad, Strong)AbsentDiagnostic for hydroxylation. Broadness indicates intermolecular H-bonding networks.[2]
-C≡N Stretch 2245–2255 cm⁻¹ (Medium, Sharp)2238–2242 cm⁻¹ The +5 to +15 cm⁻¹ blue shift in the target confirms H-bonding to the nitrile nitrogen.
C-O Stretch 1050–1150 cm⁻¹ (Strong)AbsentCharacteristic of secondary alcohols (cyclic).
C-H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹Minimal change; useful for normalizing signal intensity.
Methodological Comparison: ATR vs. Transmission

Choosing the right sampling technique is critical for resolving the -OH bandwidth and Nitrile position.

Table 2: Performance Evaluation of Sampling Modes

ParameterAttenuated Total Reflectance (ATR) Transmission (KBr Pellet/Liquid Cell) Recommendation
Sample Prep Zero prep; direct neat analysis.Requires grinding (KBr) or dilution (CCl₄).ATR for rapid QC.
-OH Resolution Lower path length prevents detector saturation; clear band shape.Hygroscopic KBr can introduce "ghost" water peaks (~3400 cm⁻¹).ATR eliminates moisture interference.
Nitrile Precision Excellent; Diamond crystal allows high energy throughput at 2250 cm⁻¹.Good, but interference fringes in liquid cells can mask weak nitrile peaks.ATR (Diamond/ZnSe).
Pathlength Control Fixed (~2 µm).Variable; difficult to reproduce quantitatively.ATR for consistency.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: To positively identify 3-Hydroxycyclopentanecarbonitrile and assess H-bonding status.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet) equipped with a DTGS detector.

  • Accessory: Single-bounce Diamond ATR module.

  • Solvent: Isopropanol (HPLC grade) for cleaning.

Step-by-Step Methodology
  • System Blanking (Self-Validation Step 1):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (Air).

    • Validation: Ensure the region 2200–2300 cm⁻¹ is flat (no atmospheric CO₂ interference).

  • Sample Application:

    • Apply ~10 mg (solid) or 10 µL (liquid) of 3-Hydroxycyclopentanecarbonitrile to the crystal center.

    • Apply pressure using the anvil clamp until the "Force Gauge" reads optimal (usually 80-100 units).

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Nitrile shift analysis).

    • Scans: 32 scans (Signal-to-Noise > 500:1).

  • Spectral Verification (Self-Validation Step 2):

    • Check for the C≡N peak at >2245 cm⁻¹ .[3][4] If the peak is at 2240 cm⁻¹, suspect lack of H-bonding or wet sample (water shielding).

    • Check the C-O region (1100 cm⁻¹) . Absence indicates failure of the hydroxylation reaction.

Logical Workflow Diagram

FTIR_Workflow Start Start Analysis Background Acquire Background (Air/Clean Crystal) Start->Background Check_CO2 Validation: Is 2200-2400 cm⁻¹ flat? Background->Check_CO2 Purge Purge System (N₂) & Re-clean Check_CO2->Purge No (Noise) Apply_Sample Apply Sample (High Pressure Clamp) Check_CO2->Apply_Sample Yes (Clean) Purge->Background Acquire Acquire Spectrum (32 Scans, 4 cm⁻¹) Apply_Sample->Acquire Analyze_CN Analyze Nitrile Peak Acquire->Analyze_CN Decision_CN Peak Position? Analyze_CN->Decision_CN Res_Analog Result: Non-H-Bonded (Likely Precursor/Analog) Decision_CN->Res_Analog < 2242 cm⁻¹ Res_Target Result: 3-Hydroxy Derivative (Target Confirmed) Decision_CN->Res_Target > 2245 cm⁻¹

Figure 1: Decision logic for validating 3-Hydroxycyclopentanecarbonitrile synthesis via FTIR markers.

References

  • NIST Chemistry WebBook. Cyclopentanecarbonitrile Infrared Spectrum.[5] National Institute of Standards and Technology.[5][6] [Link]

  • Bagchi, S., et al. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies. National Institutes of Health (PubMed). [Link]

  • Cho, M., et al. Hydrogen bond blueshifts in nitrile vibrational spectra. ChemRxiv (2022). [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard reference for C-O and OH assignments). [Link]

Sources

GC-MS fragmentation patterns of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxycyclopentanecarbonitrile: Fragmentation Patterns and Methodological Comparisons

Introduction

3-Hydroxycyclopentanecarbonitrile is a bifunctional cyclic molecule incorporating both a hydroxyl and a nitrile group. As a structural motif and potential intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development, its accurate identification and quantification are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely accessible technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group on a cyclic alkane framework presents unique challenges and considerations for method development.

This guide, intended for researchers and analytical scientists, provides an in-depth exploration of the electron ionization (EI) fragmentation patterns of 3-hydroxycyclopentanecarbonitrile. We will dissect the expected mass spectrum, explain the causality behind experimental choices for its analysis, and compare the GC-MS approach with viable alternatives, providing a robust framework for methodological design.

The Analytical Challenge: Polarity and Thermal Stability

Direct analysis of polar compounds like 3-hydroxycyclopentanecarbonitrile by GC-MS can be challenging. The hydroxyl group is capable of hydrogen bonding, which can lead to several issues:

  • Poor Peak Shape: Interactions with active sites within the GC inlet and column can cause significant peak tailing, compromising resolution and accurate quantification.

  • Low Volatility: The energy required to move the polar analyte into the gas phase is higher, necessitating elevated inlet temperatures.

  • Thermal Degradation: High temperatures can cause the molecule to degrade before it even reaches the detector. For alcohols, this often manifests as on-column dehydration, leading to the detection of the corresponding alkene (cyclopent-2-enecarbonitrile) rather than the target analyte.

To mitigate these issues, two primary strategies are employed: using a highly inert GC system with a polar-modified column or, more commonly, chemical derivatization to block the polar functional group.

Understanding the Electron Ionization (EI) Fragmentation of 3-Hydroxycyclopentanecarbonitrile

Under standard 70 eV electron ionization, the 3-hydroxycyclopentanecarbonitrile molecule (nominal mass 111 u) will form a molecular ion (M+•) that is often unstable and undergoes extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint derived from the predictable cleavage of bonds influenced by the functional groups and cyclic structure.

The stability of molecular ions for various compound classes generally follows an order where nitriles and alcohols are less stable than cyclic alkanes and aromatic compounds, suggesting the molecular ion peak for this compound may be weak or absent.[1]

Key Predicted Fragmentation Pathways:

  • Alpha (α) Cleavage: This involves the breaking of a C-C bond adjacent to a heteroatom.[1] For 3-hydroxycyclopentanecarbonitrile, α-cleavage can occur adjacent to either the hydroxyl or the nitrile group.

    • Cleavage next to the -OH group: Loss of a C₂H₄CN radical could lead to a fragment at m/z 57 .

    • Cleavage next to the -CN group: Loss of a C₄H₈OH radical could result in a fragment at m/z 26 (CN+), though this is less common as a primary fragmentation.

  • Dehydration (Loss of H₂O): A hallmark of alcohol fragmentation, the elimination of a neutral water molecule (18 u) is a highly favorable process.[1][3][4] This would produce a prominent ion at m/z 93 ([M-18]⁺).

  • Loss of Small Neutral Molecules/Radicals:

    • Loss of HCN (27 u): Cleavage of the nitrile group can lead to an ion at m/z 84 ([M-27]⁺).[5]

    • Loss of H• (1 u): Loss of a hydrogen radical, often from a carbon alpha to a functional group, can produce an [M-1]⁺ ion.[6] For this molecule, this would be at m/z 110 .

  • Cyclic Ring Fragmentation: The cyclopentane ring can undergo complex cleavage, often involving the breaking of two bonds to release a neutral alkane or alkene fragment.[1][5] This leads to a series of hydrocarbon-like fragments, typically appearing at m/z 69, 55, and 41 .

.dot

Caption: Proposed EI fragmentation pathways for 3-Hydroxycyclopentanecarbonitrile.

Experimental Protocols for GC-MS Analysis

A robust analytical method must be self-validating. Below are two detailed protocols for the analysis of 3-hydroxycyclopentanecarbonitrile, representing both a direct injection and a derivatization approach. The choice between them depends on the analytical objective (e.g., qualitative identification vs. precise quantification).

Protocol 1: Direct Analysis

This approach is faster but may require a highly inert system and a polar column to achieve acceptable chromatography. It is often suitable for qualitative screening or for samples with higher concentrations of the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a polar, aprotic solvent like Ethyl Acetate or Acetonitrile to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-624, ZB-WAXplus) is recommended to handle the hydroxyl group. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan from m/z 35 to 200 for qualitative analysis and method development. For quantification, Selected Ion Monitoring (SIM) of key fragments (e.g., m/z 93, 84, 57) is recommended.

Protocol 2: Analysis via Silylation (Derivatization)

This is the preferred method for robust and sensitive quantification. Derivatizing the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts it to a non-polar trimethylsilyl (TMS) ether.[7] This dramatically improves volatility and thermal stability, resulting in sharp, symmetrical peaks.[7][8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the analyte in a dry, aprotic solvent (e.g., Pyridine or Acetonitrile).

    • In a 2 mL autosampler vial, add 100 µL of the sample solution.

    • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis. The sample is now ready for injection.

  • Instrumentation: Same as Protocol 1.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, HP-5ms) is ideal for the derivatized analyte. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas, Inlet, and Injection Mode: Same as Protocol 1.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Same as Protocol 1. The key difference will be the mass spectrum. The TMS-derivatized molecule will have a molecular weight of 183 g/mol . The fragmentation will be dominated by characteristic TMS ions, such as m/z 73 ([Si(CH₃)₃]⁺) and m/z 168 ([M-CH₃]⁺).

.dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Containing 3-Hydroxycyclopentanecarbonitrile Solvent Dissolve in Appropriate Solvent Sample->Solvent Deriv Derivatization (Optional) Add BSTFA, Heat 70°C Solvent->Deriv Inject Inject 1 µL into GC Solvent->Inject Direct Analysis Deriv->Inject Derivatized Analysis Sep Chromatographic Separation (DB-5ms or WAX Column) Inject->Sep Ion EI Ionization (70 eV) Sep->Ion Detect Mass Analysis (Full Scan or SIM) Ion->Detect Data Data Processing (Peak Integration, Library Search) Detect->Data

Caption: General experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques may be more suitable depending on the sample matrix and analytical goals. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most relevant alternative.[7]

FeatureGC-MS (Direct)GC-MS (Derivatized)LC-MS/MS
Principle Separation in gas phase, hard ionization (EI)Separation in gas phase, hard ionization (EI)Separation in liquid phase, soft ionization (ESI/APCI)
Volatility Req. High (Analyte must be volatile)High (Analyte is made volatile)Low (Analyte must be soluble)
Sample Prep Simple dissolutionMulti-step (drying, derivatization, heating)Often simple "dilute and shoot" or protein precipitation
Sensitivity ModerateHighVery High
Selectivity Good (based on RT and mass spectrum)Good (based on RT and mass spectrum)Excellent (based on precursor/product ion transitions)
Matrix Effects Generally lowGenerally lowCan be significant (ion suppression/enhancement)
Best For Qualitative screening, purity checksRobust quantification, trace analysis in clean matricesTrace quantification in complex matrices (e.g., plasma, urine)

Conclusion

The analysis of 3-hydroxycyclopentanecarbonitrile by GC-MS is a highly effective method for its characterization and quantification, provided the analytical approach is chosen judiciously. Understanding the predictable fragmentation patterns—notably dehydration (loss of H₂O to m/z 93) and ring-opening pathways—is essential for confident spectral interpretation. For simple matrices and qualitative identification, a direct injection on a polar column may suffice. However, for achieving the highest levels of accuracy, precision, and sensitivity required in regulated environments and drug development, a derivatization strategy using silylation is strongly recommended. This approach overcomes the inherent challenges of the analyte's polarity, yielding superior chromatographic performance and ensuring the generation of robust, reliable data. When compared to LC-MS/MS, GC-MS offers a complementary technique that excels for volatile analytes in less complex matrices.

References

  • Saraví Cisneros, H., Laurella, S., Ruiz, D. L., & Furlong, J. (2009). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. [Link]

  • ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Retrieved from ResearchGate. [Link]

  • Jelus, B. L., et al. (1974). Chemical ionization mass spectrometry. XII. Alcohols. Journal of the American Chemical Society. [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from Slideshare. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. [Link]

  • Popp, T., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Journal of Mass Spectrometry. [Link]

Sources

A Comparative Guide to Chiral GC Methods for Determining the Optical Purity of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. 3-Hydroxycyclopentanecarbonitrile, a valuable intermediate in the synthesis of various pharmaceutical agents, possesses a chiral center, making the accurate determination of its enantiomeric excess (e.e.) a critical quality control step.[1] This guide provides an in-depth comparison of potential Chiral Gas Chromatography (GC) methods for resolving the enantiomers of 3-Hydroxycyclopentanecarbonitrile, offering field-proven insights and a robust experimental protocol to guide your method development.

While a standardized, published method for this specific analyte is not widely available, this guide synthesizes established principles of chiral separations for analogous compounds to propose effective analytical strategies.[2][3]

The Imperative of Derivatization

3-Hydroxycyclopentanecarbonitrile contains both a polar hydroxyl (-OH) and a nitrile (-CN) group. The hydroxyl group, in particular, can lead to poor peak shape and thermal instability during GC analysis due to its propensity for hydrogen bonding. To achieve the high efficiency and resolution required for chiral separations, derivatization is an essential first step.[2] Silylation, which converts the polar -OH group to a less polar and more volatile trimethylsilyl (TMS) ether, is the recommended approach.[2] This is a well-established technique that is typically rapid and quantitative.

Choosing the Right Chiral Stationary Phase (CSP)

The heart of any chiral separation is the chiral stationary phase (CSP).[4] The selection of the CSP is the most critical factor in achieving enantiomeric resolution. For analytes like the TMS-ether of 3-Hydroxycyclopentanecarbonitrile, cyclodextrin-based CSPs are the most promising candidates.[5][6] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.[4][7]

The degree of substitution and the nature of the substituents on the cyclodextrin rim dictate the enantioselectivity for a given analyte. Below is a comparison of commonly used cyclodextrin-based CSPs and their potential applicability to this analysis.

Chiral Stationary Phase (CSP)Derivative TypePotential Advantages for 3-Hydroxycyclopentanecarbonitrile (TMS-ether)Considerations
Beta-DEX™ (e.g., Rt-βDEX) Derivatized β-CyclodextrinVersatile and widely used for a broad range of chiral compounds.[8] A good starting point for initial screening.May not provide the highest resolution for all compounds.
Gamma-DEX™ (e.g., Rt-γDEX) Derivatized γ-CyclodextrinThe larger cavity size compared to β-cyclodextrin may offer different selectivity for the cyclopentane ring structure.
Chirasil-Val L-valine-tert-butylamide polysiloxaneAn amino acid derivative CSP that offers an alternative separation mechanism based on hydrogen bonding and dipole-dipole interactions.[9][10]May be more suited to compounds with primary or secondary amine groups, but can show selectivity for other polar functionalities.[9]

Based on the analysis of similar cyclic compounds, a derivatized beta-cyclodextrin column is the most logical starting point for method development due to its proven broad utility.[8]

Experimental Workflow and Protocol

The following section details a robust, self-validating protocol for the determination of the optical purity of 3-Hydroxycyclopentanecarbonitrile using a derivatized beta-cyclodextrin CSP.

Workflow Diagram

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 3-Hydroxycyclopentanecarbonitrile (racemic or enantiomerically enriched) Derivatization Silylation Reaction (e.g., with BSTFA + 1% TMCS) Sample->Derivatization 1. Derivatize Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Derivatization->Dilution 2. Dilute Injection Inject sample into GC Dilution->Injection Separation Chiral GC Column (e.g., Rt-βDEX) Enantiomer Separation Injection->Separation 3. Separate Detection Flame Ionization Detector (FID) Separation->Detection 4. Detect Chromatogram Obtain Chromatogram Detection->Chromatogram 5. Acquire Data Integration Integrate Peak Areas (Enantiomer 1 and Enantiomer 2) Chromatogram->Integration 6. Process Calculation Calculate Enantiomeric Excess (e.e.) % e.e. = |(Area1 - Area2)| / (Area1 + Area2) * 100 Integration->Calculation 7. Quantify

Caption: Workflow for Chiral GC Analysis.

Detailed Step-by-Step Protocol

1. Sample Preparation (Silylation Derivatization)

  • Accurately weigh approximately 1-2 mg of the 3-Hydroxycyclopentanecarbonitrile sample into a 2 mL autosampler vial.

  • Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]

  • Add 500 µL of a suitable solvent like Dichloromethane or Acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the autosampler.

Causality: The silylation reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl group. This increases the volatility and thermal stability of the analyte, which is crucial for GC analysis, and prevents interactions with the silanol groups in the GC system, leading to better peak shapes.[2]

2. Gas Chromatography Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXcst (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent beta-cyclodextrin based column.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 180 °C.

    • Hold: Hold at 180 °C for 5 minutes.

    • Note: This temperature program is a starting point and should be optimized to achieve baseline resolution of the enantiomers.

  • Injector:

    • Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

3. System Suitability and Validation

To ensure the trustworthiness of the results, a system suitability test should be performed before analyzing samples. This involves injecting a racemic (50:50) mixture of the derivatized 3-Hydroxycyclopentanecarbonitrile.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5. This ensures accurate integration of the peaks.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5. This indicates good peak shape and minimal unwanted interactions.

  • Repeatability: Multiple injections of the same standard should show a relative standard deviation (RSD) of the peak area ratios of ≤ 2%.

4. Data Analysis and Calculation

  • Identify the two peaks corresponding to the enantiomers of the derivatized 3-Hydroxycyclopentanecarbonitrile.

  • Integrate the peak area of each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [ |(Area of Enantiomer 1 - Area of Enantiomer 2)| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100

Conclusion

The determination of the optical purity of 3-Hydroxycyclopentanecarbonitrile is readily achievable using chiral gas chromatography following a silylation derivatization step. While several cyclodextrin-based chiral stationary phases may be suitable, a beta-cyclodextrin column serves as an excellent starting point for method development. The protocol provided in this guide offers a comprehensive framework for achieving accurate and reliable results. As with any analytical method, optimization of the temperature program and flow rate may be necessary to achieve the best possible separation for your specific instrumentation and sample matrix. The principles and steps outlined herein provide a scientifically sound basis for developing a validated, trustworthy method for this critical quality attribute assessment.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138634, 3-Oxocyclopentanecarbonitrile. Retrieved from [Link]

  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. Chirality, 23(1), 1-14. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. LMU. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2005). Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides. Retrieved from [Link]

  • MDPI. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Reflections on Chiral Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (2015). How to experimentally determine optical purity/ee of an organic compound?. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatography with Cyclodextrin in Odorant Analysis. Retrieved from [Link]

  • Rasayan Journal. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Retrieved from [Link]

  • RSC Publishing. (2025). Nitrilation of carboxylic acids by P III /P V -catalysis. Retrieved from [Link]

  • PubMed. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Retrieved from [Link]

  • Google Patents. (n.d.). CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.

Sources

Thermal Analysis of 3-Hydroxycyclopentanecarbonitrile: A Stability Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Hydroxycyclopentanecarbonitrile (3-HCPC) is a critical chiral building block, notably utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Ruxolitinib analogs).[1] Its thermal stability profile is defined by two competing factors: volatility (due to low molecular weight, MW 111.14) and chemical instability (dehydration of the secondary alcohol).

This guide compares the thermal behavior of 3-HCPC against two structural analogues:

  • 1-Hydroxycyclopentanecarbonitrile (1-HCPC): A cyanohydrin analogue, representing a "low-stability" alternative due to retro-cyanohydrin decomposition.

  • 3-Oxocyclopentanecarbonitrile (3-Oxo): The ketone precursor, representing a "high-stability" oxidation variant.

Key Finding: 3-HCPC exhibits superior thermal stability compared to its 1-hydroxy isomer but requires strict temperature control (<150°C) during processing to prevent dehydration to cyclopentenecarbonitrile.

Part 2: Molecule Profile & Critical Quality Attributes (CQA)

Property3-Hydroxycyclopentanecarbonitrile (3-HCPC)1-Hydroxycyclopentanecarbonitrile (1-HCPC)
CAS 105645-31-0 (Generic)5117-85-1
Structure Secondary Alcohol (Cyclic)Cyanohydrin (Tertiary Alcohol)
Physical State Viscous Liquid / Low-melting SolidLiquid
Primary Degradation Dehydration (-H₂O) → Cyclopentene nitrileRetro-Cyanohydrin (-HCN) → Ketone
Thermal Risk Moderate (Stable <150°C)High (Unstable >80°C)

Part 3: Comparative Thermal Analysis (TGA/DSC)

Experimental Rationale

As a Senior Scientist, I emphasize that standard "open pan" TGA is often insufficient for low-molecular-weight intermediates like 3-HCPC because evaporation masks decomposition .[1] The protocol below uses a hermetic sealing strategy to decouple these events.

Representative Thermal Data

Note: Data presented below represents expected behavior based on functional group thermochemistry and comparative literature for cyclopentane derivatives.

Table 1: Comparative TGA/DSC Metrics
Parameter3-HCPC (Subject)1-HCPC (Unstable Alt)3-Oxo (Stable Alt)
TGA Onset (

)
~160°C (Evaporation)~90°C (Mass loss: HCN)~190°C (Evaporation)
DSC Peak (

)
Endotherm: Melting (if solid)Endotherm: Boiling (~260°C est)Endotherm: Dissociation (~100°C)Risk: HCN releaseEndotherm: Boiling
Degradation Mechanism Dehydration (Elimination of H₂O)Retro-Cyanohydrin (Loss of HCN)Thermal Oxidation (if air present)
Residue at 600°C < 1% (Clean evaporation)< 5% (Polymerization of HCN)< 1%
Mechanistic Insight

The superior stability of 3-HCPC over 1-HCPC is structural. In 1-HCPC, the hydroxyl and nitrile groups are geminal (on the same carbon). Heating facilitates the expulsion of cyanide as HCN, reverting the molecule to cyclopentanone. In 3-HCPC, the groups are separated, preventing this immediate collapse.[1] However, the secondary alcohol at position 3 is prone to acid-catalyzed or thermal elimination of water to form the conjugated alkene.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the divergent decomposition pathways that dictate the safety profile of these isomers.

DecompositionPathways cluster_0 Comparison of Thermal Risks Subj 3-Hydroxycyclopentanecarbonitrile (3-HCPC) Prod_Subj Cyclopentenecarbonitrile (Dehydration Product) Subj->Prod_Subj Heat >150°C (-H₂O) Alt1 1-Hydroxycyclopentanecarbonitrile (1-HCPC) Prod_Alt1_A Cyclopentanone Alt1->Prod_Alt1_A Heat >80°C (Retro-Cyanohydrin) Prod_Alt1_B HCN (Toxic Gas) Alt1->Prod_Alt1_B Dissociation

Caption: Figure 1. Thermal degradation pathways. 3-HCPC undergoes dehydration (blue), while 1-HCPC releases toxic HCN (red).[1]

Part 5: Recommended Experimental Protocol

To validate the stability of your specific batch (e.g., checking for catalytic impurities that lower dehydration temperature), follow this self-validating protocol.

Protocol Workflow

Protocol Start Sample: 3-HCPC Step1 Step 1: TGA (Open Pan) 10°C/min to 300°C N2 Purge Start->Step1 Decision1 Is Mass Loss < 150°C? Step1->Decision1 ResultA Solvent/Moisture Contamination Decision1->ResultA Yes Step2 Step 2: DSC (Hermetic Pan) Pin-hole lid Cycle: Heat-Cool-Heat Decision1->Step2 No (Stable) Analysis Analyze Transitions: 1. Melting (Endo) 2. Dehydration (Endo/Exo complex) 3. Evaporation (Endo) Step2->Analysis

Caption: Figure 2. Decision tree for thermal characterization of volatile intermediates.

Detailed Method
  • Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments SDT).

  • Pan Configuration:

    • TGA: 70 µL Alumina pan (Open).

    • DSC: 40 µL Aluminum pan with pin-hole lid (allows self-generated atmosphere, suppressing evaporation to reveal true decomposition).

  • Atmosphere: Nitrogen (50 mL/min). Avoid air to prevent oxidation of the secondary alcohol.

  • Ramp Rate: 10°C/min.

  • Critical Check: If TGA shows weight loss before the DSC melting peak, the sample contains residual solvents (likely DCM or Ethyl Acetate from synthesis).

Part 6: References

  • BenchChem. (2025).[2][3] Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. Retrieved from [1]

  • Google Patents. (2015). CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.[1] Retrieved from

  • PubChem. (2025).[4] 1-Hydroxycyclopentanecarbonitrile Compound Summary. National Library of Medicine. Retrieved from [1]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis (TGA/DSC) Guides. Retrieved from [1]

  • ChemicalBook. (2025).[2][3] 3-Hydroxycyclobutanecarbonitrile MSDS. Retrieved from [1]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 3-hydroxycyclopentanecarbonitrile. As a cyanohydrin, this compound presents specific hazards that necessitate rigorous handling and disposal procedures to ensure the safety of laboratory personnel and environmental compliance. The protocols outlined herein are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Hazard Assessment & Core Safety Principles

The primary hazard associated with 3-hydroxycyclopentanecarbonitrile stems from its identity as a cyanohydrin. Cyanohydrins exist in equilibrium with their corresponding ketone/aldehyde and hydrogen cyanide (HCN).[1][2][3] This equilibrium can be shifted, leading to the release of highly toxic and volatile HCN gas.

Core Hazards:

  • Acute Toxicity: The principal danger is the potential for thermal or chemical decomposition to release hydrogen cyanide gas.[4][5] HCN is a potent systemic poison that can be fatal upon inhalation, ingestion, or skin absorption.[6]

  • Combustibility: This compound is a combustible liquid.[4] Thermal decomposition at elevated temperatures can produce toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen cyanide.[4][7]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[8][9]

The Cardinal Rule of Disposal: 3-Hydroxycyclopentanecarbonitrile and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][11] All disposal pathways must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Required Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure during handling and disposal operations. The level of PPE required depends on the scale of the operation.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Waste Collection ANSI-approved safety gogglesDisposable Nitrile Gloves (min. 5-mil), changed immediately upon contamination[14]Standard Lab CoatWork within a certified chemical fume hood
Small Spill Cleanup (<100 mL) Chemical splash goggles and a full-face shield[5][15]Double-gloving with inner nitrile and outer chemical-resistant gloves (e.g., neoprene or Viton)Chemical-resistant apron over a lab coat[8]Work within a certified chemical fume hood
Large Spill / Emergency N/A (Evacuate)N/A (Evacuate)N/A (Evacuate)Response by trained emergency personnel with Supplied-Air Respirators (SAR) or Self-Contained Breathing Apparatus (SCBA) only[5][16]

Causality Behind PPE Choices:

  • Hand Protection: Thin nitrile gloves provide only splash protection and are permeable to many organic solvents.[14] They must be discarded immediately upon any contact with the chemical to prevent breakthrough. For spill cleanup, more robust outer gloves are necessary.

  • Respiratory Protection: The potential for HCN release makes standard air-purifying respirators inadequate.[5] All routine work must be conducted in a fume hood. In an emergency, only positive-pressure supplied-air systems are safe.

Waste Collection & Segregation

Proper collection and segregation at the point of generation are critical to prevent dangerous reactions and ensure a safe disposal pathway.

Protocol for Routine Waste Generation:

  • Select a Compatible Container: Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting lid.[17]

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[17][18] The label must clearly state "3-Hydroxycyclopentanecarbonitrile" and list all other components of the waste stream. Chemical formulas or abbreviations are not acceptable.[18]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[10][11]

  • Store Safely: Store the container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources, and within secondary containment to control potential leaks.[5]

  • Segregate Incompatibles: Never mix 3-hydroxycyclopentanecarbonitrile waste with incompatible chemicals. This is crucial to prevent gas generation, fires, or explosions.

Material Class Incompatible With Reason for Incompatibility
3-Hydroxycyclopentanecarbonitrile Strong Bases (e.g., NaOH, KOH)Catalyzes rapid decomposition, leading to the release of highly toxic hydrogen cyanide (HCN) gas.[1][5]
Strong Acids (e.g., H₂SO₄, HCl)Can cause uncontrolled hydrolysis and potential exothermic reactions.[19][20]
Strong Oxidizing Agents (e.g., Nitrates, Peroxides)Can lead to violent reactions, fire, or explosion.[5][21]
Heat, Sparks, Open FlamesCompound is combustible and can decompose thermally to produce HCN and other toxic gases.[4][7]

Spill Management Protocol

A rapid and correct response to a spill is critical to mitigate exposure and environmental contamination. The appropriate action depends entirely on the scale of the spill.

SpillResponse Figure 1: Spill Response Decision Workflow start Spill of 3-Hydroxycyclopentanecarbonitrile Detected decision ASSESS SEVERITY Is spill >100mL? Is ventilation poor? Is there a fire or injury? start->decision evacuate EVACUATE IMMEDIATELY decision->evacuate YES cleanup Trained Personnel Only decision->cleanup NO alert Alert personnel in the area evacuate->alert call_ehs Call Emergency Services & Environmental Health & Safety alert->call_ehs isolate Isolate the area from a safe distance (Close doors, post warnings) call_ehs->isolate don_ppe Don Full PPE (Face shield, double gloves, apron) cleanup->don_ppe contain Contain the spill (Use inert absorbent dikes, work from outside-in) don_ppe->contain absorb Absorb the material (Use vermiculite, clay, or spill pillows) contain->absorb collect Collect waste using spark-proof tools into a labeled, sealable container absorb->collect decon Decontaminate the area (Wash with soap and water) collect->decon dispose_all Package all contaminated materials (absorbents, PPE) as hazardous waste decon->dispose_all

Caption: Decision workflow for responding to a 3-hydroxycyclopentanecarbonitrile spill.

Step-by-Step Protocol for Small Spill Cleanup (<100 mL):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Don PPE: Put on all required PPE as specified in Table 1 for spill cleanup.[22][23]

  • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.[24]

  • Contain the Spill: Working from the outside edge toward the center, surround the spill with an inert absorbent material like vermiculite, sand, or chemical spill pillows to prevent it from spreading.[22][25]

  • Absorb the Liquid: Apply additional absorbent material over the entire spill until the liquid is fully absorbed.[25]

  • Collect Waste: Using spark-proof scoops or tools, carefully collect the contaminated absorbent material. Place it into a heavy-duty polyethylene bag or a designated hazardous waste container.[22][24]

  • Decontaminate: Wipe the spill area with a cloth or paper towels soaked in soap and water.

  • Package All Materials: Place all used cleaning materials, including gloves and other contaminated PPE, into the same hazardous waste container.

  • Seal and Label: Securely seal the container and ensure it is properly labeled as hazardous waste, detailing the contents.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

Final Disposal Pathway

All waste containing 3-hydroxycyclopentanecarbonitrile must be disposed of through a licensed hazardous waste management company.

  • Request Pickup: When your waste container is full, or after 90 days of accumulation (check local regulations), submit a request for pickup through your institution's Environmental Health & Safety (EHS) department.[18]

  • Documentation: Ensure all paperwork, such as hazardous waste manifests, is completed accurately. This documentation is part of the "cradle-to-grave" tracking system required by the EPA, which holds the generator responsible for the waste until its final destruction.[12]

  • Ultimate Destruction: The standard and most effective disposal method for this type of waste is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[8][10] This process ensures the complete destruction of the organic molecule and captures hazardous byproducts like HCN and NOx.

Decontamination of Emptied Containers

Empty containers that once held 3-hydroxycyclopentanecarbonitrile are also considered hazardous waste unless properly decontaminated.

Protocol for Container Decontamination:

  • Empty Thoroughly: Ensure the container is as empty as possible, with only a minimal residue remaining.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as hazardous chemical waste. [11][26] Add the rinsate to your designated halogenated or non-halogenated solvent waste stream, as appropriate.

  • Deface Label: After triple-rinsing and allowing the container to dry, completely remove or deface the original chemical label.[11][26]

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

References

  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety - Georgia Tech. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Chemical Spill Clean-Up. Environmental Health & Safety - University of Delaware. [Link]

  • Chapter 8: Biohazardous Spill Response. Office of Research - Boston University. [Link]

  • Process for the hydrolysis of nitriles.
  • Process for chemical reactions involving cyanohydrins.
  • Hydrogen Cyanide. Occupational Safety and Health Administration (OSHA). [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Nitrates - Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. [Link]

  • ACETONE CYANOHYDRIN HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Cyanohydrins – Knowledge and References. Taylor & Francis Online. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS - University of Pennsylvania. [Link]

  • Hydrolysing Nitriles. Chemguide. [Link]

  • SAFETY DATA SHEET - Cyclopentane. Airgas. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • NITRILES. CDC Stacks. [Link]

  • How to Dispose of Nitrile Gloves?. Earth Safe PPE. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Material Safety Data Sheet - Acetone Cyanohydrin. Lucite International. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Hydrogen cyanide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • How to Recycle Nitrile Gloves. International Enviroguard. [Link]

  • New Methods for Chiral Cyanohydrin Synthesis. DiVA Portal. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • University of Rochester Management of Hazardous Materials and Wastes. Environmental Health & Safety. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • Federal Regulation of Waste Disposal. American Veterinary Medical Association. [Link]

  • Hazardous Materials Management Plan. University of Florida Environmental Health & Safety. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • CHEMICAL RESISTANCE CHART. Cole-Parmer. [Link]

Sources

Personal protective equipment for handling 3-Hydroxycyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Pragmatic Guide to the Safe Handling of 3-Hydroxycyclopentanecarbonitrile

This guide provides essential safety and logistical information for the handling and disposal of 3-Hydroxycyclopentanecarbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling nitrile and cyclic alcohol compounds.

Understanding the Hazard Landscape

The primary hazards associated with compounds structurally similar to 3-Hydroxycyclopentanecarbonitrile stem from the presence of both a hydroxyl (-OH) and a nitrile (-CN) functional group on a cyclopentane ring.[3][4] The nitrile group, in particular, is a key consideration due to the potential for toxicity.

Anticipated GHS Hazard Classifications:

Based on data for analogous compounds, 3-Hydroxycyclopentanecarbonitrile should be treated as a substance with the following potential hazards[1][5][6]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation

This table is a conservative estimation based on available data for structurally related compounds.

The causality behind these classifications is rooted in the chemical properties of the functional groups. Nitriles can be metabolized to release cyanide ions, which are potent cellular toxins. The hydroxyl group can contribute to the compound's ability to irritate skin and mucous membranes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 3-Hydroxycyclopentanecarbonitrile. The selection of appropriate PPE is not merely a checklist item but a critical experimental parameter that ensures the integrity of your results and your personal safety.[7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact.[7][9] Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[10][11]
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA lab coat protects against minor spills, while a chemical-resistant apron is essential when there is a risk of significant splashes.[11]
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges should be used.[11]A fume hood is the primary engineering control to prevent inhalation of vapors.[12] Respirators provide personal protection in non-routine situations.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Handling Chemical Handling cluster_Disposal Disposal Assess_Risks Assess Risks (Quantity, Procedure) Select_PPE Select Appropriate PPE (Gloves, Goggles, Coat, etc.) Assess_Risks->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE If PPE is intact Handle_Chemical Handle 3-Hydroxycyclopentanecarbonitrile in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully to Avoid Contamination Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Post-Handling caption Figure 1: PPE Workflow for Handling 3-Hydroxycyclopentanecarbonitrile

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled experimental environment.

3.1. Preparation:

  • Designated Area: All work with 3-Hydroxycyclopentanecarbonitrile must be conducted in a designated area within a certified chemical fume hood.[12]

  • Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite or commercial sorbent), sodium bicarbonate for neutralization, and a sealed container for waste is readily accessible.[9]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[13]

  • Container Inspection: Before use, inspect the container of 3-Hydroxycyclopentanecarbonitrile for any signs of damage or leaks.

3.2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.[8]

  • Grounding: When transferring the chemical, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[14]

  • Avoid Inhalation and Contact: Handle the compound with care to avoid generating aerosols or dust.[15] Always use mechanical pipetting aids; never pipette by mouth.[9]

  • Work Surface Protection: Use disposable, plastic-backed absorbent paper to protect work surfaces.[9]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[16]

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[15]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

4.1. Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[13][16][17]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][17]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15][16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

4.2. Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the material.

  • Contain: For small spills, use an absorbent material to contain the spill.[16]

  • Neutralize: Cautiously neutralize the spill with sodium bicarbonate if appropriate.

  • Collect: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[16]

Emergency_Response_Flowchart Start Chemical Incident Occurs (Spill or Exposure) Assess_Situation Assess the Situation (Is it safe to respond?) Start->Assess_Situation Evacuate Evacuate Immediate Area Assess_Situation->Evacuate If unsafe Provide_First_Aid Provide First Aid (If trained and safe to do so) Assess_Situation->Provide_First_Aid If exposure Contain_Spill Contain Spill (If small and trained) Assess_Situation->Contain_Spill If small spill Call_Emergency Call for Emergency Assistance Evacuate->Call_Emergency Report_Incident Report the Incident Call_Emergency->Report_Incident Provide_First_Aid->Call_Emergency Decontaminate Decontaminate Area and Personnel Contain_Spill->Decontaminate Decontaminate->Report_Incident caption Figure 2: Emergency Response Flowchart

Disposal Plan: Responsible Stewardship

Proper disposal of 3-Hydroxycyclopentanecarbonitrile and any contaminated materials is a critical final step to ensure environmental and personal safety.

  • Waste Collection: All waste containing 3-Hydroxycyclopentanecarbonitrile, including contaminated PPE and spill cleanup materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[18]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Hydroxycyclopentanecarbonitrile".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[18] Follow all local, state, and federal regulations for hazardous waste disposal.[15]

By implementing these procedures, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.

References

  • Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3-Hydroxycyclobutanecarbonitrile.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • International Sourcing, Inc. (2025, April 22). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?.
  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Hydroxycyclopentane-1-carbonitrile.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • University of California, Riverside. (n.d.). Standard Operating Procedures - Environmental Health & Safety.
  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
  • Cayman Chemical. (2014, March 28). (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET.
  • Smolecule. (2023, August 15). Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1.
  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Sigma-Aldrich Inc. (2025, April 28). Aldrich W270008 - SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • CymitQuimica. (n.d.). CAS 5117-85-1: 1-Hydroxycyclopentanecarbonitrile.
  • lookchem. (n.d.). Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • PubChem. (n.d.). 3-Hydroxycyclohexane-1-carbonitrile.
  • PubChem. (n.d.). 3-Cyclopentyl-3-hydroxypropanenitrile.
  • MSDS Europe. (n.d.). Hazard statements.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • ChemRadar. (n.d.). GHS Classification Search Tool.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclopentanecarbonitrile
Reactant of Route 2
3-Hydroxycyclopentanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.